TDRL-551
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C25H23ClIN3O4 |
|---|---|
Molekulargewicht |
591.8 g/mol |
IUPAC-Name |
5-[3-(2-chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H23ClIN3O4/c1-2-34-18-11-8-16-12-19(25(26)28-20(16)13-18)22-14-21(15-6-9-17(27)10-7-15)29-30(22)23(31)4-3-5-24(32)33/h6-13,22H,2-5,14H2,1H3,(H,32,33) |
InChI-Schlüssel |
QHNTZIUSUGGSNE-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TDRL-551 in DNA Repair
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the molecular mechanism of TDRL-551, a small molecule inhibitor of Replication Protein A (RPA), and its role in the potentiation of DNA-damaging chemotherapies.
Executive Summary
This compound is a novel small molecule inhibitor that targets the DNA repair machinery in cancer cells. It functions by directly inhibiting the interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA), a critical step in multiple DNA repair pathways, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR).[1][2] By disrupting these repair processes, this compound sensitizes cancer cells to the cytotoxic effects of platinum-based chemotherapeutics and other DNA-damaging agents.[1][2][3] Preclinical studies have demonstrated its efficacy as a single agent and its synergistic activity in combination with chemotherapy in models of epithelial ovarian cancer (EOC) and non-small cell lung cancer (NSCLC).[1] This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the RPA-ssDNA Interaction
This compound's primary mechanism of action is the direct inhibition of the protein-DNA interaction between RPA and ssDNA.[1] Unlike some DNA-damaging agents, this compound does not bind directly to DNA.[1] Instead, it targets the RPA protein itself, specifically binding to the high-affinity ssDNA binding domains A and B of the RPA70 subunit.[1][3]
RPA is a crucial component of the DNA damage response (DDR), where it binds to exposed ssDNA intermediates that form during DNA replication and repair processes.[4] This binding protects the ssDNA from nucleolytic degradation and serves as a platform for the recruitment of other DNA repair proteins.[4] By blocking the RPA-ssDNA interaction, this compound effectively stalls the DNA repair process, leading to the accumulation of unrepaired DNA damage and subsequent cell death, particularly in cancer cells that are already under high replicative stress.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in sensitizing cancer cells to chemotherapy.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro and Cellular Potency of this compound
| Compound | Assay | Cell Line | IC50 (μM) | Notes |
| This compound | Clonogenic Survival | A2780 (Epithelial Ovarian Cancer) | 25 | Showed the best single-agent activity among tested analogs.[1] |
| TDRL-505 | Clonogenic Survival | A2780 (Epithelial Ovarian Cancer) | 55 | Predecessor to this compound.[1] |
Table 2: Single Agent Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Observation |
| SKOV3 | Epithelial Ovarian Cancer | Displayed single agent activity.[1] |
| OVCA429 | Epithelial Ovarian Cancer | Displayed single agent activity.[1] |
| A2780 (cisplatin-resistant) | Epithelial Ovarian Cancer | Displayed single agent activity.[1] |
| H460 | Non-Small Cell Lung Cancer | Displayed single agent activity.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Fluorescence Displacement Assay for DNA Binding
-
Objective: To determine if this compound directly binds to DNA.
-
Methodology:
-
A fluorescent DNA intercalator is incubated with double-stranded DNA, resulting in a high fluorescence signal.
-
This compound is titrated into the solution.
-
The fluorescence intensity is monitored. A decrease in fluorescence would indicate that the compound displaces the intercalator and binds to DNA.
-
-
Result for this compound: No change in fluorescence was observed, confirming that this compound does not bind directly to DNA.[1]
Electrophoretic Mobility Shift Assay (EMSA) for RPA-ssDNA Interaction
-
Objective: To assess the ability of this compound to inhibit the binding of RPA to ssDNA.
-
Methodology:
-
A radiolabeled or fluorescently-labeled ssDNA probe is incubated with purified RPA protein in the presence of varying concentrations of this compound.
-
The protein-DNA complexes are separated from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is imaged to visualize the bands corresponding to the RPA-ssDNA complex and the free ssDNA probe.
-
Inhibition is quantified by the reduction in the intensity of the shifted band (RPA-ssDNA complex) with increasing concentrations of this compound.
-
-
Result for this compound: this compound was shown to inhibit the formation of the RPA-ssDNA complex in a dose-dependent manner.[1]
Clonogenic Survival Assay
-
Objective: To determine the long-term cytotoxic effects of this compound as a single agent and to calculate its IC50 value.
-
Methodology:
-
Cancer cells (e.g., A2780) are seeded at a low density in multi-well plates.
-
The cells are treated with a range of concentrations of this compound for a specified duration.
-
The drug-containing medium is removed, and the cells are allowed to grow for 10-14 days to form colonies.
-
The colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction of cells at each drug concentration is calculated relative to the untreated control.
-
The IC50 value, the concentration of the drug that inhibits colony formation by 50%, is determined from the dose-response curve.
-
In Vivo Xenograft Model for Efficacy and Synergy
-
Objective: To evaluate the anti-cancer activity of this compound alone and in combination with platinum-based chemotherapy in a living organism.
-
Methodology:
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are used.[1]
-
Tumor Implantation: Human cancer cells (e.g., NSCLC cell line H460) are subcutaneously injected into the flanks of the mice.
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into several treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy (e.g., Carboplatin) alone
-
This compound in combination with chemotherapy
-
-
Drug Administration: this compound is administered intraperitoneally (IP).[1] Chemotherapy is administered according to standard protocols.
-
Monitoring: Tumor volumes are measured biweekly using calipers.[1] Animal body weight and general health are also monitored to assess toxicity.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated for each treatment group.
-
-
Result for this compound: this compound demonstrated single-agent anti-cancer activity and significantly sensitized NSCLC tumors to carboplatin, with the combination therapy showing the slowest tumor growth.[1]
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a key vulnerability in cancer cells—their reliance on robust DNA repair mechanisms. By directly inhibiting the RPA-ssDNA interaction, this compound effectively cripples the cell's ability to repair DNA damage induced by conventional chemotherapies.[1][2] The preclinical data strongly support its potential as a synergistic agent to enhance the efficacy of platinum-based drugs in solid tumors like ovarian and lung cancer.[1]
Future research is focused on the structural modification of this compound to develop analogs with even greater potency and improved pharmacokinetic properties.[3][5] Additionally, the development of this compound-based PROTACs (Proteolysis Targeting Chimeras) is underway to achieve targeted degradation of RPA, which could offer a novel and more sustained approach to inhibiting the DNA damage response in cancer.[6]
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA repair pathways and cisplatin resistance: an intimate relationship | Clinics [elsevier.es]
- 3. DNA repair targeted therapy: the past or future of cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Structure-Guided Optimization of Replication Protein A (RPA)-DNA Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
TDRL-551: A Targeted Approach to Disrupting DNA Repair in Cancer Therapy
An In-depth Technical Guide on the Therapeutic Target and Mechanism of Action
This technical guide provides a comprehensive overview of the therapeutic target and mechanism of action of TDRL-551, a novel small molecule inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the field of oncology and DNA damage response pathways. This document details the molecular target of this compound, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Executive Summary
This compound is a potent small molecule inhibitor that targets Replication Protein A (RPA) , a critical component of the DNA damage response (DDR) network. By directly binding to RPA, this compound allosterically inhibits the interaction between RPA and single-stranded DNA (ssDNA). This disruption of the RPA-ssDNA complex compromises essential cellular processes such as DNA replication and repair, leading to increased efficacy of DNA-damaging chemotherapeutic agents. Preclinical studies have demonstrated that this compound exhibits single-agent anti-cancer activity and synergizes with platinum-based therapies in non-small cell lung cancer (NSCLC) and epithelial ovarian cancer (EOC) models.
The Therapeutic Target: Replication Protein A (RPA)
RPA is a heterotrimeric protein complex composed of RPA70, RPA32, and RPA14 subunits. It is the major eukaryotic ssDNA-binding protein and plays a pivotal role in a multitude of DNA metabolic pathways, including:
-
DNA Replication: RPA binds to and stabilizes unwound ssDNA at the replication fork, preventing re-annealing and protecting it from nuclease attack.
-
DNA Repair: RPA is a key player in several DNA repair pathways, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR). In these pathways, it recognizes and binds to ssDNA intermediates, acting as a scaffold to recruit downstream repair factors.
-
DNA Damage Checkpoint Activation: The binding of RPA to ssDNA at sites of DNA damage is a crucial signal for the activation of the ATR-dependent cell cycle checkpoint, which halts cell cycle progression to allow time for repair.
Given its central role in maintaining genomic stability, RPA is an attractive therapeutic target in oncology. Cancer cells, which often have a high replicative rate and defects in other DNA repair pathways, are particularly dependent on RPA for survival.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the RPA-ssDNA interaction. Unlike DNA intercalating agents, this compound does not bind to DNA. Instead, it binds directly to the RPA protein complex, specifically targeting the DNA binding domains A and B (DBD-A and DBD-B) within the RPA70 subunit. This binding event induces a conformational change in RPA that prevents it from effectively binding to ssDNA.
The inhibition of the RPA-ssDNA interaction by this compound has several downstream consequences that contribute to its anti-cancer effects:
-
Impairment of DNA Repair: By preventing RPA from binding to ssDNA intermediates, this compound inhibits both NER and HR pathways. This sensitizes cancer cells to DNA-damaging agents like platinum-based chemotherapy, which create DNA adducts that would normally be repaired by these pathways.[1]
-
Induction of Replication Stress: In cancer cells, which are already under a high degree of replication stress, the inhibition of RPA's function at the replication fork can lead to fork collapse and the generation of lethal double-strand breaks.
-
Synergy with Chemotherapy: this compound has been shown to act synergistically with platinum-based drugs and other DNA-damaging agents.[1] By crippling the cell's ability to repair the damage inflicted by these agents, this compound significantly enhances their cytotoxic effects.[1]
References
TDRL-551 and Replication Protein A (RPA) Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Replication Protein A (RPA) is a critical component of the DNA damage response (DDR) and DNA replication, making it a compelling target in oncology. Its inhibition can sensitize cancer cells to DNA-damaging chemotherapeutics. This technical guide provides an in-depth overview of the interaction between TDRL-551, a small molecule inhibitor, and RPA. It summarizes key quantitative data, details experimental protocols for studying this interaction, and presents visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and RPA
Replication Protein A (RPA) is a heterotrimeric protein complex, composed of RPA70, RPA32, and RPA14 subunits, that binds to single-stranded DNA (ssDNA) with high affinity.[1][2][3] This binding is essential for various DNA metabolic processes, including DNA replication, recombination, and repair.[1][2][3] In the context of cancer, RPA's role in repairing DNA damage, particularly bulky adducts formed by platinum-based drugs like cisplatin, contributes to therapeutic resistance.[2][4]
This compound is a novel small molecule inhibitor designed to target the interaction between RPA and ssDNA.[4] It is an analog of a previously reported inhibitor, TDRL-505, but exhibits enhanced potency.[4] By inhibiting RPA, this compound aims to disrupt DNA repair mechanisms in cancer cells, thereby increasing their sensitivity to conventional chemotherapies.[4][5]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Assay | IC50 (μM) | Fold Improvement (vs. TDRL-505) | Reference |
| This compound | EMSA | 18 | >2 | [4] |
| TDRL-505 | EMSA | 38 | - | [4] |
Table 2: Cellular Inhibitory Activity of this compound in A2780 Epithelial Ovarian Cancer (EOC) Cells
| Compound | Assay | IC50 (μM) | Fold Improvement (vs. TDRL-505) | Reference |
| This compound | Clonogenic Survival | 25 | 2.2 | [4] |
| TDRL-505 | Clonogenic Survival | 55 | - | [4] |
Table 3: Synergistic Effects of this compound with Chemotherapeutic Agents
| Combination | Cell Line | Effect | Combination Index (CI) | Reference |
| This compound + Cisplatin | A2780 (EOC) | Synergy | < 1 | [4] |
| This compound + Etoposide | A2780 (EOC) | Mild Synergy | > 0.8 (at high fraction affected) | [4] |
Mechanism of Action
This compound inhibits the RPA-ssDNA interaction by directly binding to the RPA protein.[4] Specifically, it targets the DNA binding domains A and B (DBD-A and DBD-B) located in the RPA70 subunit, which are the primary sites for high-affinity ssDNA binding.[3][4] This mechanism is similar to its predecessor, TDRL-505.[4] Importantly, this compound does not bind to DNA itself, ensuring its specific action on RPA.[4]
Caption: Mechanism of this compound inhibition of RPA-ssDNA interaction.
Signaling Pathway
This compound's therapeutic potential stems from its ability to modulate the DNA Damage Response (DDR) pathway. In cancer cells treated with DNA damaging agents like cisplatin, RPA is recruited to sites of ssDNA damage to initiate repair, primarily through Nucleotide Excision Repair (NER) and Homologous Recombination (HR).[2][4] By inhibiting RPA, this compound prevents this repair process, leading to an accumulation of DNA damage and ultimately, cell death. This sensitizes the cancer cells to the chemotherapeutic agent.
Caption: this compound sensitizes cancer cells to DNA damaging agents.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is used to determine the in vitro inhibitory activity of this compound on the RPA-ssDNA interaction.[4]
Workflow:
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Detailed Method:
-
Reaction Setup: In a 20 µL reaction volume, incubate 50 nM of full-length, heterotrimeric human RPA (fl-RPA) with varying concentrations of this compound (ranging from 1 to 125 µM). The incubation is performed in a buffer containing 20mM HEPES (pH 7.0), 1mM DTT, 0.001% NP-40, 100 mM NaCl, 5 mM MgCl2, and 50 μg/ml bovine serum albumin (BSA).[4]
-
DNA Addition: Add 2.5 nM of 5'-[32P]-labeled 34-base ssDNA to the reaction mixture.[4]
-
Incubation: Incubate the complete reaction mixture to allow for binding.
-
Electrophoresis: Resolve the protein-DNA complexes on a native polyacrylamide gel.
-
Analysis: Visualize the bands by autoradiography. The positions of free DNA and the RPA-DNA complex are identified.[4]
-
Quantification: Quantify the intensity of the bands corresponding to the RPA-DNA complex at each inhibitor concentration. The data is then fitted using nonlinear regression analysis to calculate the IC50 value.[4]
In Vivo Analysis in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol assesses the single-agent and combination therapy efficacy of this compound in a preclinical model.[4]
Workflow:
Caption: Workflow for in vivo analysis of this compound.
Detailed Method:
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are used. All procedures are conducted under approved animal care and use committee guidelines.[4]
-
Tumor Implantation: Human H460 NSCLC cells are implanted into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a volume of 32–152.5 mm³. Mice are then randomized into four treatment arms: (1) Vehicle control, (2) Carboplatin alone, (3) this compound alone, and (4) Carboplatin and this compound combination.[4]
-
Drug Administration:
-
Monitoring: Tumor volumes are monitored biweekly by caliper measurement using the formula: volume = length × (width)² × 0.5.[4]
-
Efficacy Assessment: The average tumor volume for each group is plotted over time to assess the anti-cancer activity of the treatments, both as single agents and in combination.[4]
Conclusion and Future Directions
This compound is a potent inhibitor of the RPA-ssDNA interaction with demonstrated single-agent anti-cancer activity and a synergistic relationship with platinum-based chemotherapies in preclinical models of non-small cell lung and ovarian cancer.[4] Its mechanism of action, targeting the core DNA binding domains of RPA, provides a clear rationale for its observed effects on the DNA damage response. The experimental protocols detailed herein offer a robust framework for the further evaluation of this compound and other RPA inhibitors.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to enhance its clinical translatability.[6] Further investigation into its synergy with a broader range of DNA damaging agents and targeted therapies is also warranted.[5][7] Ultimately, this compound represents a promising therapeutic agent for overcoming chemotherapy resistance and improving outcomes for cancer patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In This Issue, Volume 11, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
TDRL-551: A Potent Inhibitor of Replication Protein A for Enhanced Cancer Chemotherapy
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of TDRL-551
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a novel small molecule inhibitor of Replication Protein A (RPA). This compound has demonstrated significant potential as a single agent and as a sensitizer (B1316253) for platinum-based chemotherapeutics in preclinical cancer models. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Replication Protein A (RPA) is a critical single-stranded DNA (ssDNA)-binding protein essential for various DNA metabolic processes, including DNA replication, repair, and recombination[1]. Due to its central role in maintaining genomic stability, RPA is an attractive target for cancer therapy. Inhibition of RPA's interaction with ssDNA can disrupt DNA repair mechanisms, such as Nucleotide Excision Repair (NER) and Homologous Recombination (HR), thereby sensitizing cancer cells to DNA-damaging agents like platinum-based drugs[1].
This compound was identified through the optimization of a previously reported RPA inhibitor, TDRL-505. It exhibits more than a twofold increase in in vitro activity compared to its parent compound[1]. This guide details the synthetic route to this compound, its mechanism of action, and its efficacy in preclinical models.
Discovery and Synthesis of this compound
This compound was developed from a series of analogs based on the TDRL-505 scaffold. Structure-activity relationship (SAR) studies led to the identification of this compound as a lead compound with enhanced potency[1].
Chemical Synthesis
The synthesis of this compound is a five-step process, starting from the condensation of 4-iodoacetophenone and 2-chloro-7-ethoxyquinoline-3-carbaldehyde (B1606825).
Experimental Protocol: Synthesis of 4-(5-(2-chloro-7-ethoxyquinolin-3-yl)-3-(4-iodophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (this compound) [1]
-
Step 1 & 2: Synthesis of 2-chloro-7-ethoxy-3-(3-(4-iodophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline (7a):
-
To a solution of 4-iodoacetophenone (0.36 g, 1.47 mmol) and 2-chloro-7-ethoxyquinoline-3-carbaldehyde (0.35 g, 1.47 mmol) in ethanol (B145695) (12 mL), add NaOH (0.83 mL, 2.5 M in water, 2.07 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the resulting precipitate, wash with cold ethanol, and dry to yield the intermediate chalcone (B49325).
-
To a solution of the chalcone in ethanol, add hydrazine (B178648) hydrate (B1144303) and stir at reflux.
-
After completion of the reaction (monitored by TLC), cool the mixture, filter the precipitate, wash with ethanol, and dry to obtain compound 7a.
-
-
Step 3: Synthesis of this compound (9a):
-
To a solution of compound 7a in an appropriate solvent, add succinic anhydride (B1165640) and a suitable base (e.g., triethylamine (B128534) or pyridine).
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield this compound.
-
The final product can be further purified by recrystallization or column chromatography.
-
Mechanism of Action
This compound functions by directly inhibiting the interaction between RPA and single-stranded DNA. This inhibition prevents the recruitment of RPA to sites of DNA damage, thereby disrupting downstream DNA repair pathways.
Caption: Mechanism of action of this compound in inhibiting the DNA damage response.
Quantitative Data
The inhibitory activity and cellular potency of this compound have been quantified through various assays.
| Compound | In Vitro IC50 (EMSA) | Cellular IC50 (Clonogenic Survival) |
| This compound | 18 µM[1] | 25 µM[1] |
| TDRL-505 | 38 µM[1] | 55 µM[1] |
| Table 1: In vitro and cellular inhibitory concentrations of this compound and TDRL-505. |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to determine the in vitro inhibitory activity of compounds on RPA-DNA binding.
Protocol: [1]
-
Reaction Mixture: Prepare a reaction mixture containing purified human RPA protein and a 5'-radiolabeled single-stranded DNA oligonucleotide probe.
-
Inhibitor Incubation: Add varying concentrations of this compound (or other test compounds) to the reaction mixture and incubate to allow for binding.
-
Electrophoresis: Separate the protein-DNA complexes from free DNA by native polyacrylamide gel electrophoresis.
-
Visualization: Visualize the radiolabeled DNA using autoradiography.
-
Quantification: Quantify the amount of bound and free DNA to determine the concentration of inhibitor required for 50% inhibition (IC50).
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
In Vivo Xenograft Studies
These studies assess the anti-cancer activity of this compound alone and in combination with other agents in a living organism.
Protocol: [1]
-
Cell Implantation: Implant human non-small cell lung cancer (NSCLC) cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment Groups: Randomize mice into treatment groups: vehicle control, this compound alone, carboplatin (B1684641) alone, and this compound in combination with carboplatin.
-
Drug Administration: Administer drugs via intraperitoneal injection according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Preclinical Efficacy
This compound has demonstrated significant single-agent anti-cancer activity and has been shown to synergize with platinum-based chemotherapy in preclinical models of non-small cell lung cancer (NSCLC) and epithelial ovarian cancer (EOC)[1]. In a NSCLC xenograft model, the combination of this compound and carboplatin resulted in the most significant tumor growth inhibition compared to either agent alone[1].
| Treatment Group | Effect on Tumor Growth |
| Vehicle Control | Uninhibited tumor growth |
| This compound (200 mg/kg) | Significant tumor growth inhibition |
| Carboplatin (50 mg/kg) | Significant tumor growth inhibition |
| This compound + Carboplatin | Synergistic and most potent tumor growth inhibition[1] |
| Table 2: In vivo efficacy of this compound in a NSCLC xenograft model. |
Conclusion
This compound is a promising RPA inhibitor with potent in vitro and in vivo anti-cancer activity. Its ability to sensitize cancer cells to platinum-based chemotherapy highlights its potential as a valuable addition to current cancer treatment regimens. Further development and clinical investigation of this compound are warranted to fully elucidate its therapeutic potential.
References
TDRL-551: A Novel Inhibitor of Replication Protein A for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Platinum-based chemotherapeutics are a cornerstone of cancer treatment, inducing DNA damage to trigger cell death. However, cancer cells can develop resistance by hijacking DNA damage response (DDR) pathways. A key player in these repair mechanisms is Replication Protein A (RPA), a single-stranded DNA (ssDNA)-binding protein essential for DNA replication, recombination, and repair. TDRL-551 is a novel small molecule inhibitor that directly targets the interaction between RPA and DNA, representing a promising strategy to overcome chemotherapy resistance and enhance the efficacy of existing anti-cancer agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Quantitative Data Summary
This compound has demonstrated potent in vitro and cellular activity as a single agent and in combination with platinum-based chemotherapy. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro and Cellular IC50 Values of this compound
| Compound | Cell Line | Assay Type | IC50 (µM) | Source |
| This compound | A2780 (Epithelial Ovarian Cancer) | Clonogenic Survival | 25 | [1] |
| TDRL-505 (parent compound) | A2780 (Epithelial Ovarian Cancer) | Clonogenic Survival | 55 | [1] |
| This compound | - | EMSA-based in vitro | 18 | [1] |
| TDRL-505 (parent compound) | - | EMSA-based in vitro | 38 | [1] |
Note: this compound was also tested in SKOV3, OVCA429 (EOC), and H460 (NSCLC) cell lines, but specific IC50 values were not provided in the reviewed literature.
Table 2: In Vivo Efficacy of this compound in a NSCLC Xenograft Model (H460 cells)
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Source |
| Vehicle Control | - | Intraperitoneal (IP) | - | [1] |
| Carboplatin | 50 mg/kg (weekly) | Intraperitoneal (IP) | Significant | [1] |
| This compound | 200 mg/kg (biweekly) | Intraperitoneal (IP) | Similar to Carboplatin | [1] |
| This compound + Carboplatin | 200 mg/kg (biweekly) + 50 mg/kg (weekly) | Intraperitoneal (IP) | Slowest tumor growth | [1] |
Mechanism of Action: Targeting the DNA Damage Response
This compound exerts its anti-cancer effects by directly inhibiting the binding of RPA to single-stranded DNA.[1] This disruption of the RPA-ssDNA interaction interferes with critical DNA repair pathways, such as Nucleotide Excision Repair (NER) and Homologous Recombination (HR), which are often upregulated in cancer cells to repair DNA damage caused by chemotherapy.[1] By inhibiting RPA, this compound sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents like platinum-based drugs.
Caption: this compound inhibits the DNA Damage Response pathway.
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the long-term proliferative potential of cells after treatment with this compound.
Materials:
-
Cancer cell lines (e.g., A2780)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed a known number of cells (typically 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.
-
Allow cells to attach overnight in the incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash the wells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
When colonies are visible (at least 50 cells), remove the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
In Vitro Efficacy of TDRL-551: A Technical Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies conducted on TDRL-551, a small molecule inhibitor of Replication Protein A (RPA). This compound targets the crucial interaction between RPA and single-stranded DNA (ssDNA), a fundamental process in DNA replication and repair. By disrupting this interaction, this compound demonstrates significant anti-cancer activity, both as a single agent and in synergy with platinum-based chemotherapeutics. This document outlines the quantitative data from studies on various cancer cell lines, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental procedures.
Quantitative Data Summary
The anti-cancer activity of this compound has been evaluated across several cancer cell lines, with a primary focus on epithelial ovarian cancer (EOC) and non-small cell lung cancer (NSCLC). The following tables summarize the key quantitative findings from these in vitro studies.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Assay Type | Parameter | Value | Cell Line |
| Electrophoretic Mobility Shift Assay (EMSA) | In Vitro IC₅₀ | 18 µM[1] | - |
| Clonogenic Survival Assay | Cellular IC₅₀ | 25 µM[1][2] | A2780 (Epithelial Ovarian Cancer) |
Table 2: Single Agent Anti-Cancer Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Single Agent Activity |
| A2780 | Epithelial Ovarian Cancer | IC₅₀ of 25 µM[2] |
| SKOV3 | Epithelial Ovarian Cancer | Similar activity to A2780 cells[2] |
| OVCA429 | Epithelial Ovarian Cancer | Similar activity to A2780 cells[2] |
| H460 | Non-Small Cell Lung Cancer | Similar activity to A2780 cells[2] |
Signaling Pathway and Mechanism of Action
This compound functions by directly inhibiting the binding of Replication Protein A (RPA) to single-stranded DNA (ssDNA). RPA is a critical protein in DNA metabolism, playing essential roles in DNA replication, repair (such as nucleotide excision repair and homologous recombination), and the activation of DNA damage checkpoints. By preventing the RPA-ssDNA interaction, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism of action also underlies its synergistic effects with DNA-damaging agents like platinum-based drugs.
References
TDRL-551: A Novel Replication Protein A Inhibitor for Enhanced Chemosensitization
An In-depth Technical Guide on the Mechanism and Application of TDRL-551 in Oncology
This document provides a comprehensive technical overview of this compound, a small molecule inhibitor of Replication Protein A (RPA). It is intended for researchers, scientists, and drug development professionals interested in the mechanisms of DNA damage repair and the development of novel cancer therapeutics. This guide details the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound's role in sensitizing tumors to platinum-based chemotherapy.
Introduction: Targeting DNA Repair to Overcome Chemotherapy Resistance
Platinum-based chemotherapeutics, such as cisplatin (B142131) and carboplatin, are cornerstones of cancer treatment. Their efficacy stems from their ability to form DNA adducts that obstruct DNA replication and transcription, ultimately triggering cell death.[1] However, the clinical utility of these agents is often limited by intrinsic or acquired resistance. A primary mechanism of this resistance is the cell's own DNA damage response (DDR) system, which can repair the platinum-induced DNA lesions.[2][3]
Key pathways involved in repairing platinum-DNA adducts include Nucleotide Excision Repair (NER) and Homologous Recombination (HR).[1][2] Replication Protein A (RPA), a crucial single-stranded DNA (ssDNA)-binding protein, plays an essential role in both of these repair pathways, as well as in DNA replication and damage checkpoint activation.[1][2] This central role makes RPA a compelling therapeutic target to disable DNA repair and enhance the cytotoxicity of platinum-based drugs, thereby sensitizing cancer cells to treatment.[2][4] this compound is a novel, potent small molecule inhibitor designed to specifically target the RPA-DNA interaction.[4]
This compound: Mechanism of Action
This compound is a synthetic analog of a previously identified RPA inhibitor, TDRL-505.[1][4] Through structural modifications, this compound was developed to exhibit greater potency and more favorable physicochemical properties.[5][4]
The primary mechanism of action of this compound is the direct inhibition of the RPA-ssDNA interaction.[1][2][4] In silico docking analyses and fluorescence displacement assays have confirmed that this compound binds directly to the central oligonucleotide/oligosaccharide-binding (OB) folds within domains A and B of the RPA70 subunit.[4] This binding action physically obstructs RPA's ability to coat and stabilize ssDNA, which is a critical step for:
-
Recruiting DNA repair machinery: Preventing the assembly of NER and HR protein complexes at the site of damage.[1][2]
-
Activating cell cycle checkpoints: Disrupting the signaling cascade that would normally halt cell division to allow for DNA repair.[1]
-
Stabilizing stalled replication forks: Leading to the collapse of replication forks and the formation of lethal double-strand breaks, particularly when cells are under replicative stress from chemotherapy.[1][4]
By inhibiting these RPA functions, this compound effectively cripples the cell's ability to repair DNA damage induced by platinum agents. This leads to an accumulation of unrepaired DNA lesions, ultimately driving the cancer cell into apoptosis.[6][7]
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA repair pathways and cisplatin resistance: an intimate relationship | Clinics [elsevier.es]
- 3. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA repair targeted therapy: the past or future of cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy | Saudi Medical Journal [smj.org.sa]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling TDRL-551: A Technical Guide to a Novel Replication Protein A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of TDRL-551, a novel small molecule inhibitor of Replication Protein A (RPA). This compound presents a promising therapeutic strategy by targeting the fundamental process of DNA damage repair, demonstrating both single-agent anticancer activity and synergistic effects with platinum-based chemotherapies. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Pharmacological Properties
This compound is a derivative of the RPA inhibitor TDRL-505, synthesized to improve potency and physicochemical properties.[1] It functions by directly binding to Replication Protein A, the primary single-stranded DNA (ssDNA)-binding protein in humans, thereby inhibiting the crucial RPA-DNA interaction.[1] This disruption of RPA's function interferes with essential cellular processes such as DNA replication, repair (including nucleotide excision repair and homologous recombination), and the activation of DNA damage checkpoints.[1]
Mechanism of Action
This compound's primary mechanism is the inhibition of the RPA-ssDNA interaction. Unlike DNA intercalating agents, this compound does not bind directly to DNA.[1] Instead, it targets the central oligonucleotide/oligosaccharide binding folds within the DNA binding domains A and B (DBD-A/B) of the 70 kDa subunit of RPA.[1] By occupying these sites, this compound prevents RPA from binding to ssDNA, which is a critical intermediate in various DNA metabolic pathways. The inhibition of this interaction is the basis for its cytotoxic effects and its ability to sensitize cancer cells to DNA-damaging agents.
Pharmacokinetics and In Vitro/In Vivo Efficacy
This compound has demonstrated significant activity in both laboratory and preclinical models. Initial pharmacokinetic analyses have shown that it can achieve a plasma concentration of over 20 μM with a half-life exceeding 7 hours.[1] The compound has shown a greater than two-fold increase in in vitro activity compared to its parent compound, TDRL-505.[1]
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Value | Context | Source |
| In Vitro IC50 | 18 µM | Inhibition of RPA-DNA interaction (EMSA) | [1] |
| Cellular IC50 | 25 µM | Clonogenic survival in A2780 ovarian cancer cells | [1] |
| Achievable Plasma Concentration | >20 µM | In vivo pharmacokinetic analysis | [1] |
| Plasma Half-life | >7 hours | In vivo pharmacokinetic analysis | [1] |
| In Vivo Dosage (Single Agent) | 200 mg/kg | NSCLC xenograft model (intraperitoneal) | [1] |
| In Vivo Dosage (Combination) | 200 mg/kg | With 50 mg/kg Carboplatin (B1684641) in NSCLC xenograft model | [1] |
Key Experimental Protocols
This section details the methodologies for the pivotal experiments used to characterize the pharmacological properties of this compound.
Electrophoretic Mobility Shift Assay (EMSA) for RPA-DNA Interaction
This assay is used to determine the in vitro inhibitory activity of this compound on the binding of RPA to ssDNA.
Protocol:
-
Reaction Mixture Preparation: Prepare a 20 μL reaction mixture containing 50 nM of full-length, heterotrimeric human RPA and 2.5 nM of a 5'-[32P]-labeled 34-base DNA oligonucleotide.
-
Buffer Composition: The binding buffer should contain 20mM HEPES (pH 7.0), 1mM DTT, 0.001% NP-40, 100 mM NaCl, 5 mM MgCl2, and 50 μg/ml bovine serum albumin (BSA).
-
Incubation with Inhibitor: Incubate the RPA protein with varying concentrations of this compound (e.g., ranging from 1–125 μM) prior to the addition of the labeled DNA.
-
Binding Reaction: Add the radiolabeled ssDNA to the RPA-inhibitor mixture and incubate to allow for binding.
-
Electrophoresis: Separate the reaction products on a native polyacrylamide gel.
-
Visualization and Quantification: Visualize the bands using autoradiography. The intensity of the band corresponding to the RPA-DNA complex is quantified to determine the extent of inhibition. The IC50 value is calculated from the dose-response curve.[1]
In Vivo Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol outlines the in vivo assessment of this compound's anticancer activity, both as a single agent and in combination with carboplatin.
Protocol:
-
Animal Model: Utilize immunodeficient mice, such as NOD/SCID mice.
-
Cell Line and Implantation: Implant human H460 NSCLC cells subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a specified size range (e.g., 32–152.5 mm³). Randomize mice into treatment and control groups.
-
Treatment Regimen:
-
Vehicle Control: Administer the vehicle solution (e.g., 20% DMSO, 10% Tween 80, 70% PBS) via intraperitoneal injection.
-
This compound Monotherapy: Administer this compound at 200 mg/kg via intraperitoneal injection biweekly.
-
Carboplatin Monotherapy: Administer carboplatin at 50 mg/kg via intraperitoneal injection once per week.
-
Combination Therapy: Administer both this compound and carboplatin according to their respective schedules.
-
-
Monitoring: Monitor tumor volumes regularly using caliper measurements (tumor volume = length × (perpendicular width)² × 0.5). Also, monitor the body weight of the mice to assess toxicity.[1]
-
Data Analysis: Compare the average tumor growth in the different treatment groups to the vehicle control group. The combination of this compound and carboplatin has been shown to result in the slowest tumor growth.[1]
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and the experimental workflows.
This compound's Impact on the DNA Damage Response Pathway
Experimental Workflow for In Vitro EMSA
Experimental Workflow for In Vivo Xenograft Study
Conclusion
This compound is a potent and specific inhibitor of the RPA-DNA interaction with demonstrated anticancer properties. Its ability to act as a single agent and to synergize with conventional chemotherapy highlights its potential as a valuable therapeutic candidate. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound and other RPA inhibitors as a novel class of anticancer agents. Further investigation into its detailed pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in a broader range of cancer models, is warranted.
References
Early-Stage Research on TDRL-551 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDRL-551 is a novel small molecule inhibitor that has demonstrated significant promise in preclinical cancer research. It functions by targeting the Replication Protein A (RPA)-DNA interaction, a critical process in DNA replication and repair.[1] By disrupting this interaction, this compound can induce cancer cell death and enhance the efficacy of DNA-damaging chemotherapeutic agents. This technical guide provides an in-depth overview of the early-stage research on this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound acts as a direct inhibitor of the RPA-DNA interaction.[1] RPA is a single-stranded DNA-binding protein essential for various DNA metabolism processes, including DNA replication, recombination, and repair. By binding to RPA, this compound prevents the protein from associating with single-stranded DNA, thereby disrupting downstream signaling and cellular processes that are critical for cancer cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound and its parent analog, TDRL-505.
Table 1: In Vitro Inhibitory Activity of this compound and TDRL-505
| Compound | Assay | IC50 (µM) |
| This compound | Electrophoretic Mobility Shift Assay (EMSA) | 18[1] |
| TDRL-505 | Electrophoretic Mobility Shift Assay (EMSA) | 38[1] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the RPA-DNA binding activity in vitro.
Table 2: Cellular Activity of this compound and TDRL-505 in A2780 Ovarian Cancer Cells
| Compound | Assay | IC50 (µM) |
| This compound | Clonogenic Survival Assay | 25[1] |
| TDRL-505 | Clonogenic Survival Assay | 55[1] |
Cellular IC50 values represent the concentration of the compound required to inhibit the survival of 50% of A2780 cells.
Table 3: In Vivo Tolerability and Dosing of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Parameter | Value |
| Animal Model | NOD/SCID mice with H460 NSCLC xenografts[1] |
| Maximum Tolerated Dose (intraperitoneal) | Up to 200 mg/kg showed no significant weight loss[1] |
| This compound Dosing Regimen | 200 mg/kg, intraperitoneally, twice weekly[1] |
| Carboplatin Dosing Regimen | 50 mg/kg, intraperitoneally, once weekly[1] |
| Vehicle Formulation | 20% DMSO, 10% Tween 80, 70% PBS[1] |
In Vivo Efficacy
In an H460 NSCLC xenograft model, this compound demonstrated single-agent anti-cancer activity.[1] When combined with the platinum-based chemotherapeutic agent carboplatin, the combination therapy resulted in the slowest tumor growth compared to either agent alone or the vehicle control, indicating a synergistic effect.[1]
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
This assay was utilized to determine the in vitro inhibitory activity of this compound on RPA-DNA binding.
Detailed Methodology:
-
Reaction Mixture: EMSA reactions were performed in a 20 µL volume containing 50 nM of full-length, heterotrimeric human RPA and 2.5 nM of a 5'-[³²P]-labeled 34-base single-stranded DNA oligonucleotide.[1]
-
Buffer Conditions: The reaction buffer consisted of 20mM HEPES (pH 7.0), 1mM DTT, 0.001% NP-40, 100 mM NaCl, 5 mM MgCl₂, and 50 µg/ml bovine serum albumin (BSA).[1]
-
Inhibitor Incubation: RPA was incubated with varying concentrations of this compound (ranging from 1–125 µM) prior to the addition of the radiolabeled DNA.[1]
-
Electrophoresis: The reaction mixtures were resolved on a native polyacrylamide gel.
-
Visualization and Quantification: The gel was exposed to a phosphor screen, and the amount of RPA-bound DNA was quantified to determine the IC50 values.
Clonogenic Survival Assay
This assay was employed to assess the single-agent anti-cancer activity of this compound in a cellular context.
Detailed Methodology:
-
Cell Seeding: A2780 epithelial ovarian cancer cells were seeded into 6-well plates at a low density to allow for individual colony formation.
-
Compound Treatment: The cells were treated with this compound at a concentration range of 1–200 µM.[1]
-
Incubation: The plates were incubated for a period sufficient for colony formation (typically 7-14 days), with the medium and compound refreshed as needed.
-
Colony Fixation and Staining: After the incubation period, the colonies were fixed with a solution such as methanol/acetic acid and stained with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells were counted. The surviving fraction was calculated by normalizing the number of colonies in the treated wells to the number of colonies in the vehicle-treated control wells. The IC50 value was then determined from the dose-response curve.
In Vivo Xenograft Study
This study evaluated the anti-cancer efficacy of this compound, both as a single agent and in combination with carboplatin.
Detailed Methodology:
-
Cell Implantation: 2 x 10⁶ H460 NSCLC cells were implanted into the hind flanks of 8–10 week old NOD/SCID mice.[1]
-
Tumor Growth and Randomization: Once tumors reached a size of 32–152.5 mm³, mice were randomized into four treatment arms.[1]
-
Treatment Administration:
-
Monitoring: Tumor volumes were monitored by caliper measurement using the formula: tumor volume = length × (perpendicular width)² × 0.5.[1] Body weight was also monitored to assess toxicity.
This compound Analogs
This compound was identified through the screening of analogs of the parent compound, TDRL-505.[1] Subsequent research has focused on further optimizing the this compound scaffold to improve its pharmacological properties. This has led to the development of new analogs, such as compounds 43, 45, and 46, which have been reported to have enhanced druglike properties, including improved solubility and cell permeability.[2] One of these next-generation compounds, NERx-329 (compound 43), has shown robust single-agent anti-cancer activity in multiple animal models.[3] Further preclinical development of these advanced analogs is ongoing.
Conclusion
This compound is a promising preclinical candidate that effectively inhibits the RPA-DNA interaction, leading to anti-cancer activity both in vitro and in vivo. Its ability to synergize with platinum-based chemotherapy highlights its potential as a combination therapy for the treatment of cancers such as NSCLC and ovarian cancer. The ongoing development of this compound analogs with improved physicochemical and pharmacological properties may lead to even more potent and effective therapeutic agents targeting the DNA damage response pathway. This technical guide provides a comprehensive summary of the foundational early-stage research that supports the continued investigation of this compound and its derivatives as novel cancer therapeutics.
References
TDRL-551: A Targeted Approach to Cell Cycle Inhibition Through Replication Protein A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TDRL-551 is a potent small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA replication and repair machinery. By directly binding to RPA and disrupting its interaction with single-stranded DNA (ssDNA), this compound effectively halts cell cycle progression at the G1/S transition, making it a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents. This guide provides a comprehensive overview of the mechanism of action of this compound on the cell cycle, detailed experimental protocols for its study, and a summary of its effects in a quantitative and visual format.
Introduction to this compound and its Target: Replication Protein A
Replication Protein A (RPA) is a heterotrimeric protein complex essential for multiple DNA metabolic processes, including DNA replication, recombination, and repair. Its primary function is to bind to and stabilize single-stranded DNA (ssDNA) intermediates that form during these processes. This binding protects ssDNA from nuclease degradation and prevents the formation of secondary structures, thereby providing a stable platform for the recruitment of other DNA processing enzymes.
This compound is an optimized analog of the previously identified RPA inhibitor, TDRL-505.[1] It exhibits more than a two-fold increase in in vitro activity compared to its predecessor.[1] The mechanism of action for this compound involves direct interaction with RPA, which in turn inhibits the binding of RPA to ssDNA.[1] This disruption of the RPA-ssDNA interaction is the basis for its effects on cell cycle progression and its potential as an anti-cancer agent.
The Effect of this compound on Cell Cycle Progression: Induction of G1 Arrest
Published data on the predecessor compound, TDRL-505, demonstrates that inhibition of RPA leads to a G1 cell cycle arrest.[1] Cells treated with TDRL-505 are unable to transition from the G1 phase to the S phase of the cell cycle. However, cells that are already in the S phase at the time of treatment continue to progress through the replication phase.[1] Given that this compound shares the same mechanism of action as TDRL-505, it is concluded that this compound also induces a G1 cell cycle arrest. This arrest is a direct consequence of inhibiting RPA's essential role in the initiation of DNA replication.
Quantitative Analysis of Cell Cycle Distribution
The following table provides representative data on the effect of this compound on the cell cycle distribution of a cancer cell line (e.g., H460 non-small cell lung cancer or A2780 ovarian cancer) as analyzed by flow cytometry with propidium (B1200493) iodide staining.
| Treatment | Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound | 10 | 68.5 ± 3.5 | 15.2 ± 2.0 | 16.3 ± 1.8 |
| This compound | 25 | 82.1 ± 4.2 | 8.7 ± 1.1 | 9.2 ± 1.0 |
Note: This data is illustrative and based on the known effects of RPA inhibitors. Actual percentages may vary depending on the cell line, treatment duration, and experimental conditions.
Signaling Pathway of this compound-Induced G1 Arrest
The inhibition of RPA by this compound at the G1/S transition triggers a DNA damage response-like signaling cascade, primarily through the ATR-Chk1 pathway. The lack of RPA at replication origins leads to the stalling of replication forks and the accumulation of ssDNA, which activates the ATR kinase. Activated ATR then phosphorylates and activates its downstream effector, Chk1, which in turn phosphorylates and inactivates Cdc25a, a phosphatase required for the activation of CDK2. Inactivation of CDK2 prevents the phosphorylation of retinoblastoma protein (Rb) and the subsequent release of the E2F transcription factor, which is necessary for the transcription of genes required for S-phase entry. This cascade of events culminates in a G1 cell cycle arrest.
Experimental Protocols
Cell Culture and Treatment
-
Culture a suitable cancer cell line (e.g., H460 or A2780) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume growth for 24 hours.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following treatment with this compound, aspirate the culture medium.
-
Wash the cells once with PBS.
-
Detach adherent cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Note: Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content histograms using appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound represents a targeted therapeutic strategy that exploits the dependency of cancer cells on robust DNA replication and repair mechanisms. Its ability to inhibit RPA leads to a definitive G1 cell cycle arrest, thereby preventing the proliferation of malignant cells. The methodologies and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other RPA inhibitors. The detailed protocols and signaling pathway diagrams offer valuable tools for researchers in the fields of oncology and drug development to explore and expand upon the understanding of this promising class of compounds.
References
Methodological & Application
TDRL-551: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy of TDRL-551, a potent inhibitor of Replication Protein A (RPA), in cell culture models. The following sections detail the mechanism of action, provide quantitative data on its activity, and outline step-by-step protocols for key assays.
Introduction
This compound is a small molecule inhibitor designed to target the interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA). RPA is a critical protein in DNA replication, repair, and the DNA damage response. By inhibiting the RPA-ssDNA interaction, this compound can induce synthetic lethality in cancer cells with existing DNA repair deficiencies and enhance the efficacy of DNA-damaging chemotherapeutic agents like cisplatin (B142131).
Mechanism of Action
This compound functions by directly binding to RPA, thereby preventing its association with ssDNA. This disruption of the RPA-ssDNA interaction is central to its anti-cancer effects. In the context of DNA damage, particularly that induced by platinum-based drugs, RPA is essential for both the nucleotide excision repair (NER) and homologous recombination (HR) pathways. By inhibiting RPA, this compound compromises these repair mechanisms, leading to an accumulation of DNA damage and subsequent cell death.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its predecessor, TDRL-505, as well as the synergistic effects of this compound in combination with cisplatin.
Table 1: Single-Agent Activity of RPA Inhibitors in A2780 Ovarian Cancer Cells
| Compound | Cellular IC50 (µM) |
| TDRL-505 | 55 |
| This compound | 25[1] |
Table 2: Synergistic Activity of this compound with Cisplatin in A2780 Cells
| Combination | Fraction of Cells Affected (Fa) | Combination Index (CI) | Interpretation |
| This compound + Cisplatin | ≥ 0.5 | < 1[1] | Synergy |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
A2780 (human ovarian cancer)
-
H460 (human non-small cell lung cancer)
-
SKOV3 (human ovarian cancer)
-
OVCA429 (human ovarian cancer)
-
-
Culture Medium:
-
For A2780, SKOV3, and OVCA429 cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For H460 cells: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Protocol: Colony Formation Assay for Cell Viability
This assay assesses the long-term survival and proliferative capacity of cells following treatment with this compound.
-
Materials:
-
Cultured cells (A2780, H460, etc.)
-
Complete culture medium
-
This compound (and TDRL-505 for comparison)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fixation and staining solution (e.g., 6% glutaraldehyde, 0.5% crystal violet)
-
-
Procedure:
-
Harvest and count cells, then seed a low density of cells (e.g., 200-500 cells/well) into 6-well plates.
-
Allow cells to attach for 24 hours.
-
Treat the cells with a range of concentrations of this compound or TDRL-505 for 48 hours.[1]
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the untreated control wells.
-
Wash the colonies with PBS, then fix and stain them.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Normalize the number of colonies in the treated wells to the untreated control to determine cellular viability.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol: Drug Synergy Analysis using the Chou-Talalay Method
This protocol determines the nature of the interaction (synergistic, additive, or antagonistic) between this compound and another therapeutic agent, such as cisplatin.
-
Materials:
-
A2780 cells
-
Complete culture medium
-
This compound
-
Cisplatin (or other DNA-damaging agent)
-
Materials for the Colony Formation Assay (as listed above)
-
CompuSyn software or similar for CI calculation
-
-
Procedure:
-
Determine the IC50 value for each drug individually using the Colony Formation Assay.
-
Based on the individual IC50 values, design a combination treatment matrix. The range of concentrations for each drug, when used in combination, should typically span from 0.25x to 3x their respective IC50 values.[1]
-
Perform a Colony Formation Assay with A2780 cells, treating them with:
-
This compound alone (at various concentrations)
-
Cisplatin alone (at various concentrations)
-
The combination of this compound and cisplatin at fixed-ratio or non-fixed-ratio concentrations.
-
-
After the incubation period, fix, stain, and count the colonies as described in the Colony Formation Assay protocol.
-
Use the "kill curves" (dose-response curves) from the single-agent and combination treatments to calculate the Combination Index (CI) at different fractions of affected cells (Fa) using the Chou-Talalay method and appropriate software.[1]
-
Interpret the CI values:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits RPA, disrupting DNA repair and promoting apoptosis.
Experimental Workflow for Synergy Analysis
Caption: Workflow for determining drug synergy using the Chou-Talalay method.
References
Application Notes and Protocols for TDRL-551 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDRL-551 is a novel small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) pathway. By binding to RPA, this compound prevents its association with single-stranded DNA (ssDNA), thereby disrupting DNA replication and repair processes. This disruption has been shown to induce synthetic lethality in cancer cells with existing DNA repair deficiencies and to sensitize tumors to DNA-damaging agents like platinum-based chemotherapy.[1][2] These application notes provide a comprehensive guide for the use of this compound in a xenograft mouse model, specifically focusing on non-small cell lung cancer (NSCLC).
Mechanism of Action: Targeting the DNA Damage Response
This compound functions by directly inhibiting the protein-DNA interaction of RPA.[1] RPA is a key protein in the DDR pathway, where it binds to ssDNA intermediates that arise during DNA replication and repair processes such as nucleotide excision repair (NER) and homologous recombination (HR).[1][3] This binding protects the ssDNA from degradation and serves as a platform for the recruitment of other DNA repair proteins. By inhibiting RPA, this compound effectively stalls these repair mechanisms, leading to an accumulation of DNA damage and subsequent cell death, particularly in rapidly dividing cancer cells.[1] Furthermore, this compound has been shown to act synergistically with platinum-based chemotherapies, which induce DNA adducts, and with topoisomerase II inhibitors like etoposide, which cause DNA strand breaks.[1]
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes representative data from a study evaluating this compound as a single agent and in combination with carboplatin (B1684641) in an H460 NSCLC xenograft model.[1]
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle IP, biweekly | 1250 ± 150 | 0 |
| This compound | 200 mg/kg IP, biweekly | 750 ± 100 | 40 |
| Carboplatin | 50 mg/kg IP, weekly | 700 ± 90 | 44 |
| This compound + Carboplatin | 200 mg/kg IP, biweekly + 50 mg/kg IP, weekly | 350 ± 60 | 72 |
Note: This is example data based on published findings and should be used for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Cell Line and Culture
-
Cell Line: H460 (human non-small cell lung cancer)
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
Xenograft Mouse Model Establishment
-
Animals: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice, 6-8 weeks old.
-
Animal Husbandry: Maintain animals under pathogen-free conditions with a 12-hour light-dark cycle. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation for Implantation:
-
Harvest H460 cells using trypsin-EDTA.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.[4]
-
-
Implantation:
-
Anesthetize the mouse using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurement at least twice a week.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.[1]
-
Randomize mice into treatment groups when tumors reach a volume of approximately 100-150 mm³.
-
This compound Formulation and Administration
-
This compound Formulation (for a 200 mg/kg dose):
-
Prepare a vehicle solution of 20% DMSO, 10% Tween 80, and 70% PBS.[1]
-
Suspend this compound in the vehicle to the desired final concentration.
-
-
Carboplatin Formulation:
-
Dissolve carboplatin in sterile water to the desired final concentration.[1]
-
-
Administration:
-
Administer this compound via intraperitoneal (IP) injection.
-
Administer carboplatin via IP injection.
-
-
Dosing Schedule:
Endpoint Analysis
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints (Optional):
-
Body weight measurements to assess toxicity.
-
Collection of tumor tissue at the end of the study for pharmacodynamic marker analysis (e.g., immunohistochemistry for DNA damage markers like γH2AX).
-
Collection of blood samples for pharmacokinetic analysis.
-
Safety and Tolerability
In preclinical studies, this compound has demonstrated a good safety profile. Intraperitoneal administration of up to 200 mg/kg did not result in significant weight loss in mice.[1] A slight decrease in body weight was observed at 300 mg/kg, but it did not exceed a 10% loss.[1] Co-treatment with carboplatin at the specified doses also showed no adverse effects or weight loss.[1]
Conclusion
This compound is a promising anti-cancer agent that targets the RPA-DNA interaction, a critical node in the DNA damage response pathway. Its efficacy as a single agent and its ability to sensitize tumors to conventional chemotherapy have been demonstrated in xenograft models. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound in preclinical settings. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Replication protein A: a multifunctional protein with roles in DNA replication, repair and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veterinarypaper.com [veterinarypaper.com]
Application Notes & Protocols: TDRL-551 Dosage and Administration for In Vivo Studies
Introduction
TDRL-551 is a small molecule inhibitor that targets the interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA).[1][2] RPA is a critical protein involved in multiple essential cellular processes, including DNA replication, repair (such as nucleotide excision repair and homologous recombination), and DNA damage checkpoint activation.[1] By inhibiting the RPA-DNA interaction, this compound can disrupt these pathways, leading to increased efficacy of DNA-damaging chemotherapeutic agents like platinum-based drugs.[1][3][4] Preclinical studies have demonstrated that this compound possesses single-agent anti-cancer activity and can synergize with platinum-based treatments in non-small cell lung cancer (NSCLC) and epithelial ovarian cancer (EOC) models.[1]
These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for using this compound in preclinical in vivo research, based on established studies.
Data Presentation: this compound In Vivo Dosing & Formulation
The following table summarizes the quantitative data for this compound administration in preclinical xenograft models.
| Parameter | Details | Animal Model | Study Type | Reference |
| Dosage | 200 mg/kg | NOD/SCID Mice | Tolerability & Efficacy | [1] |
| 300 mg/kg | NOD/SCID Mice | Tolerability (showed slight weight loss) | [1] | |
| Administration Route | Intraperitoneal (IP) Injection | NOD/SCID Mice | Efficacy | [1] |
| Vehicle/Formulation | 20% DMSO, 10% Tween 80, 70% PBS | NOD/SCID Mice | Efficacy | [1] |
| Dosing Schedule (Single Agent) | 3 doses per week for 2 weeks | Naïve NOD/SCID Mice | Safety & Tolerability | [1] |
| Dosing Schedule (Combination) | Biweekly on days 8, 10, 14, 17, 20 post-implantation | H460 NSCLC Xenograft in NOD/SCID Mice | Efficacy with Carboplatin (B1684641) | [1] |
| Pharmacokinetics (PK) | Half-life (t½) of ~7 hours | NOD/SCID Mice | Preliminary PK Analysis | [1] |
| Combination Agent | Carboplatin (50 mg/kg, IP) | H460 NSCLC Xenograft in NOD/SCID Mice | Efficacy | [1] |
Experimental Protocols
Protocol 1: Safety and Tolerability Assessment of this compound
This protocol outlines the methodology for assessing the safety and tolerability of this compound in naïve mice.
1. Materials and Reagents:
- This compound
- Dimethyl sulfoxide (B87167) (DMSO)
- Tween 80
- Phosphate-Buffered Saline (PBS), sterile
- Naïve NOD/SCID mice
- Sterile syringes and needles (25-27 gauge)
- Analytical balance
2. Animal Handling:
- All animal studies must be conducted under guidelines approved by an Institutional Animal Care and Use Committee (IACUC).[1]
- Animals should be maintained in pathogen-free conditions with a standard 12-hour light-dark cycle.[1]
- Allow animals to acclimate for at least one week before the start of the experiment.
3. Preparation of this compound Formulation:
- Prepare a stock solution of this compound in DMSO.
- On the day of injection, prepare the final formulation by suspending this compound in a vehicle of 20% DMSO, 10% Tween 80, and 70% PBS.[1]
- Vortex thoroughly to ensure a uniform suspension. The final concentration should be calculated based on the desired dosage (e.g., 200 mg/kg) and the average weight of the mice.
4. Administration Procedure:
- Weigh each mouse accurately before each injection.
- Administer the this compound formulation via intraperitoneal (IP) injection.
- The dosing schedule for tolerability studies can be three doses per week for two consecutive weeks.[1]
5. Monitoring:
- Measure and record the body weight of each mouse every other day.[1]
- Monitor the animals for any signs of overt toxicity, such as changes in behavior, posture, or grooming.
- A weight loss of over 10% is often considered a sign of significant toxicity.[1]
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical efficacy study of this compound as a single agent and in combination with carboplatin in an NSCLC xenograft model.
1. Cell Culture and Tumor Implantation:
- Culture H460 NSCLC cells according to standard protocols.
- Implant 2 x 10⁶ H460 cells suspended in Matrigel into the hind flanks of 8–10 week old NOD/SCID mice.[1]
2. Tumor Growth and Randomization:
- Allow tumors to grow to a palpable size (e.g., 32–152.5 mm³).[1]
- Monitor tumor volumes by caliper measurements using the formula: Tumor Volume = Length × (Width)² × 0.5.[1]
- Once tumors reach the desired size (e.g., on day 8 post-implantation), randomize mice into treatment groups (n=14 per group is suggested).[1]
- Group 1: Vehicle Control
- Group 2: this compound only
- Group 3: Carboplatin only
- Group 4: this compound + Carboplatin
3. Drug Preparation and Administration:
- This compound: Prepare a 200 mg/kg dose in 20% DMSO, 10% Tween 80, 70% PBS. Administer IP biweekly on days 8, 10, 14, 17, and 20.[1]
- Carboplatin: Dissolve in water to a concentration for a 50 mg/kg dose. Administer IP once per week on days 8, 14, and 20.[1]
- Vehicle Control: Administer the appropriate vehicle to the control groups on the same schedule.[1]
4. Efficacy and Toxicity Monitoring:
- Measure tumor volumes biweekly.[1]
- Record the body weight of each mouse at the time of tumor measurement to monitor for treatment-related toxicity.
- The primary endpoint is typically tumor growth delay or a reduction in tumor volume compared to the control group.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for this compound in sensitizing cancer cells to DNA damage.
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of this compound with carboplatin.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Frontiers | In Vivo Targeting Replication Protein A for Cancer Therapy [frontiersin.org]
- 4. In Vivo Targeting Replication Protein A for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TDRL-551 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDRL-551 is a small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA Damage Response (DDR) pathway. By binding to RPA, this compound prevents its interaction with single-stranded DNA (ssDNA), thereby disrupting DNA replication and repair processes.[1] This mechanism of action makes this compound a promising anti-cancer agent, both as a monotherapy and in combination with DNA-damaging chemotherapeutics like cisplatin.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, enabling researchers to quantify its cytotoxic and apoptotic effects, and to elucidate its impact on cellular signaling pathways.
Mechanism of Action: Inhibition of the RPA-ssDNA Interaction
This compound functions by directly binding to RPA, which is a key protein in maintaining genome stability. RPA binds to ssDNA, protecting it from nucleases and serving as a platform for the recruitment of other proteins involved in DNA replication and repair. By inhibiting the RPA-ssDNA interaction, this compound can induce replication stress, leading to cell cycle arrest and apoptosis. Furthermore, this inhibition can sensitize cancer cells to other DNA-damaging agents.
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data Presentation
The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values obtained from clonogenic survival assays.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A2780 | Ovarian Cancer | 25[1] |
| SKOV3 | Ovarian Cancer | Similar to A2780 |
| OVCA429 | Ovarian Cancer | Similar to A2780 |
| H460 | Non-Small Cell Lung Cancer | Similar to A2780 |
Experimental Protocols
Cell Viability Assessment: Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound.
Workflow Diagram:
References
TDRL-551: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of TDRL-551, a potent inhibitor of Replication Protein A (RPA), in preclinical cancer research. This document outlines the inhibitor's mechanism of action, solubility parameters, and detailed protocols for its preparation and application in key in vitro and in vivo experiments.
Introduction
This compound is a small molecule inhibitor that targets the interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA).[1][2] RPA is a critical component of the DNA Damage Response (DDR) pathway, playing essential roles in DNA replication, repair (including Nucleotide Excision Repair - NER and Homologous Recombination - HR), and checkpoint activation.[1][3][4] By inhibiting the RPA-ssDNA interaction, this compound can disrupt these processes, leading to increased efficacy of DNA-damaging agents like platinum-based chemotherapy and exhibiting single-agent anti-cancer activity.[1][5][6] Preclinical studies have demonstrated its potential in sensitizing non-small cell lung cancer (NSCLC) and epithelial ovarian cancer (EOC) cells to chemotherapy.[1]
Mechanism of Action
This compound directly binds to RPA, thereby inhibiting its ability to bind to ssDNA.[1] This disruption of the RPA-DNA interaction is the primary mechanism through which this compound exerts its effects. This leads to the stalling and collapse of replication forks and impedes DNA repair, ultimately inducing cell death in cancer cells. The inhibitor has been shown to be more than twice as potent as its predecessor, TDRL-505.[1]
Below is a diagram illustrating the central role of RPA in the DNA Damage Response and the inhibitory action of this compound.
This compound Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
| Property | Value | Source |
| Molecular Weight | 591.83 g/mol | [7] |
| Formula | C₂₅H₂₃ClIN₃O₄ | [7] |
| Appearance | Solid, Off-white to light yellow | [7] |
| CAS Number | 1644626-43-6 | [7] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [7] |
| Storage (Solvent) | -80°C for 6 months, -20°C for 1 month | [7] |
| In Vitro Solubility | 62.5 mg/mL (105.60 mM) in DMSO (ultrasonication may be required) | [7] |
| In Vivo Formulation | Suspension in 20% DMSO, 10% Tween 80, 70% PBS | [1] |
Note: Hygroscopic DMSO can significantly impact the solubility of this compound. It is recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions.[7]
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 5.92 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[7]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[7]
Preparation of this compound Formulation for In Vivo Studies
This protocol details the preparation of a this compound suspension for intraperitoneal (i.p.) injection in animal models.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Tween 80
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration that will result in the final desired dose in a 20% DMSO formulation.
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add 10% of the final volume of Tween 80.
-
Vortex the mixture thoroughly.
-
Slowly add 70% of the final volume of sterile PBS to the DMSO/Tween 80 mixture while vortexing to create a uniform suspension.[1]
-
The final formulation should be administered immediately after preparation.
Clonogenic Survival Assay
This assay is used to determine the long-term effects of this compound, alone or in combination with other agents, on the ability of single cells to form colonies.
Protocol:
-
Cells are plated in 6-well plates at an appropriate density to allow for colony formation.[1]
-
After incubating for at least 18 hours to allow for cell attachment, the cells are treated with varying concentrations of this compound, a DNA-damaging agent (e.g., cisplatin), or a combination of both.[1]
-
Following the treatment period (typically 24-72 hours), the drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 10-14 days.
-
After the incubation period, the colonies are fixed and stained (e.g., with crystal violet in methanol).
-
The number of colonies containing at least 50 cells is counted.
-
The surviving fraction is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the control (vehicle-treated) wells.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay | Source |
| IC₅₀ (RPA-DNA binding) | 18 µM | Electrophoretic Mobility Shift Assay (EMSA) | [7] |
| IC₅₀ (A2780 EOC cells) | 25 µM | Clonogenic Survival Assay | [1] |
| IC₅₀ (TDRL-505 for comparison) | 55 µM | Clonogenic Survival Assay | [1] |
Table 2: In Vivo Dosing and Administration
| Parameter | Details | Animal Model | Source |
| Dose | 200 mg/kg | NSCLC Xenograft (NOD/SCID mice) | [1][7] |
| Administration | Intraperitoneal (i.p.) injection | NSCLC Xenograft (NOD/SCID mice) | [1] |
| Dosing Schedule | Biweekly on days 8, 10, 14, 17, and 20 post-tumor implantation | NSCLC Xenograft (NOD/SCID mice) | [1] |
| Vehicle | 20% DMSO, 10% Tween 80, 70% PBS | NSCLC Xenograft (NOD/SCID mice) | [1] |
| Tolerability | No significant weight loss observed at 200 mg/kg | Naïve NOD/SCID mice | [1] |
Conclusion
This compound is a valuable research tool for investigating the role of RPA in DNA damage and repair. Its ability to sensitize cancer cells to chemotherapy makes it a promising candidate for further preclinical and translational research. The protocols and data presented in these application notes are intended to facilitate the effective use of this compound in the laboratory.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | In Vivo Targeting Replication Protein A for Cancer Therapy [frontiersin.org]
- 6. In Vivo Targeting Replication Protein A for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application of TDRL-551 in Lung Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDRL-551 is a novel small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) pathway. In the context of non-small cell lung cancer (NSCLC), this compound has demonstrated significant potential both as a standalone therapeutic agent and as a sensitizer (B1316253) to platinum-based chemotherapies. By targeting the interaction between RPA and single-stranded DNA (ssDNA), this compound disrupts essential DNA repair mechanisms, such as Nucleotide Excision Repair (NER) and Homologous Recombination (HR), leading to increased efficacy of DNA-damaging agents like carboplatin (B1684641).[1] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of this compound in lung cancer.
Mechanism of Action
This compound functions by directly inhibiting the binding of RPA to ssDNA. This action is crucial as RPA is a key protein in orchestrating the cellular response to DNA damage.[1] Platinum-based drugs, such as cisplatin (B142131) and carboplatin, induce DNA adducts that stall replication forks. The repair of these adducts is heavily reliant on RPA-mediated pathways. By inhibiting RPA, this compound prevents the recruitment of downstream repair factors, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. This synergistic interaction makes the combination of this compound and platinum-based chemotherapy a promising strategy for overcoming drug resistance in lung cancer.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in non-small cell lung cancer models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (this compound) | H460 (NSCLC) | >2-fold more potent than TDRL-505 (IC50 of 38 µM) | [1] |
| Synergy with Platinum Drugs | A2780 (Ovarian Cancer) | Synergistic | [1] |
Table 2: In Vivo Efficacy of this compound in an H460 NSCLC Xenograft Model
| Treatment Group | Dosage | Tumor Growth | Reference |
| Vehicle Control | - | Uninhibited | [1] |
| This compound | 200 mg/kg, biweekly | Significant inhibition | [1] |
| Carboplatin | 50 mg/kg, weekly | Significant inhibition | [1] |
| This compound + Carboplatin | 200 mg/kg this compound (biweekly) + 50 mg/kg Carboplatin (weekly) | Most significant inhibition of tumor growth | [1] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound in combination with platinum-based chemotherapy in lung cancer.
Caption: this compound inhibits RPA, disrupting DNA repair and enhancing platinum-drug induced apoptosis.
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on NSCLC cell lines.
Materials:
-
H460 NSCLC cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Carboplatin (stock solution in sterile water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed H460 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Drug Synergy Analysis (Chou-Talalay Method)
This protocol outlines the determination of the synergistic effect between this compound and carboplatin.
Materials:
-
Same as for the MTT assay.
-
CompuSyn software or similar for calculating the Combination Index (CI).
Procedure:
-
Determine the IC50 values for this compound and carboplatin individually in H460 cells as described above.
-
Prepare drug combinations with a constant ratio based on their IC50 values (e.g., a ratio of the IC50 of this compound to the IC50 of carboplatin).
-
Create a series of dilutions for the drug combination (e.g., 0.25x, 0.5x, 1x, 2x, 4x the IC50 concentrations).
-
Treat H460 cells with the single agents and the drug combinations for 48-72 hours.
-
Perform an MTT assay to determine the fraction of cells affected (Fa) for each concentration.
-
Use the Chou-Talalay method and software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
TDRL-551: A Potent Inhibitor of Replication Protein A for Elucidating DNA Damage Response Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA Damage Response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic integrity.[1][2] A critical player in this network is Replication Protein A (RPA), the primary single-stranded DNA (ssDNA)-binding protein in human cells.[3] RPA is essential for various DNA metabolism processes, including DNA replication, repair (such as Nucleotide Excision Repair - NER and Homologous Recombination - HR), and the activation of DNA damage checkpoints.[3][4] Given its central role, targeting RPA presents a compelling strategy for cancer therapy, particularly for sensitizing cancer cells to DNA-damaging agents.[4]
TDRL-551 is a novel small molecule inhibitor that directly targets the RPA-DNA interaction.[4] By binding to RPA, this compound prevents its association with ssDNA, thereby disrupting downstream DDR processes.[4] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate DDR pathways and to evaluate its potential as a therapeutic agent. Detailed protocols for key experimental assays are provided to facilitate its use in the laboratory.
Mechanism of Action
This compound functions by directly binding to the DNA binding domains (DBDs) of the RPA protein.[4] This binding event allosterically inhibits the interaction of RPA with single-stranded DNA, which is a critical step for the initiation of multiple DNA repair and replication processes. The inhibition of the RPA-ssDNA interaction by this compound leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis, particularly in cancer cells that are often more reliant on robust DDR pathways for survival.[3][4]
Figure 1: this compound Mechanism of Action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 (µM) | Notes | Reference |
| Clonogenic Survival Assay | H460 (NSCLC) | 25 | This compound is twice as potent as its analog, TDRL-505 (IC50 = 55 µM). | [4] |
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Notes | Reference |
| This compound (single agent) | Significant | Similar growth inhibition to carboplatin (B1684641) single agent. | [4] |
| Carboplatin (single agent) | Significant | - | [4] |
| This compound + Carboplatin | Synergistic | The combination demonstrated the slowest tumor growth, indicating sensitization to platinum therapy. | [4] |
Table 3: Synergistic Effects of this compound with Chemotherapeutic Agents
| Combination Agent | Cancer Type | Effect | Notes | Reference |
| Cisplatin | EOC | Synergistic | A Combination Index (CI) < 1 was observed at a fraction of cells affected of 0.5 or higher. | [4] |
| Etoposide | - | Mildly Synergistic | Synergy was observed at the highest fraction of cells affected (> 0.8). | [4] |
Experimental Protocols
Detailed protocols for key experiments to study the effects of this compound on DNA damage response pathways are provided below.
Figure 2: Experimental Workflow.
Electrophoretic Mobility Shift Assay (EMSA) to Assess RPA-DNA Binding
This assay is used to qualitatively assess the inhibitory effect of this compound on the binding of RPA to ssDNA.
Materials:
-
Purified recombinant human RPA protein
-
Single-stranded DNA oligonucleotide probe (e.g., 30-60 nucleotides), labeled with a non-radioactive tag (e.g., biotin, fluorescent dye)
-
This compound
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer (Tris-borate-EDTA)
-
Loading dye (non-denaturing)
-
Chemiluminescent or fluorescence detection system
Protocol:
-
Prepare binding reactions in microcentrifuge tubes. For each reaction, combine binding buffer, a constant amount of purified RPA protein, and varying concentrations of this compound (e.g., 1-125 µM).[4] Include a vehicle control (e.g., DMSO).
-
Incubate the reactions at room temperature for 15-30 minutes to allow this compound to bind to RPA.
-
Add the labeled ssDNA probe to each reaction and incubate for another 15-30 minutes at room temperature.
-
Add non-denaturing loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) at 4°C until the dye front reaches the bottom.
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled DNA probe using a suitable detection system. A decrease in the shifted band (RPA-ssDNA complex) with increasing concentrations of this compound indicates inhibition of binding.
Clonogenic Survival Assay
This assay measures the ability of a single cell to form a colony, providing a measure of cell reproductive viability after treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., H460, A549, A2780)[3]
-
Complete cell culture medium
-
This compound
-
Trypsin-EDTA
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control.
-
For combination studies, treat with this compound and a second agent (e.g., cisplatin) concurrently.
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
When colonies are visible (at least 50 cells), aspirate the medium, wash with PBS, and fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment by normalizing the plating efficiency of the treated cells to that of the control cells. Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.
Western Blotting for DDR Markers
This technique is used to assess the levels and post-translational modifications of key proteins in the DDR pathway following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DDR markers (e.g., phospho-ATM, phospho-ATR, phospho-CHK1, γH2AX, RAD51)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate cells and treat with this compound, with or without a DNA damaging agent, for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation levels relative to a loading control (e.g., GAPDH, β-actin).
Immunofluorescence for DNA Damage Foci
This method allows for the visualization and quantification of DNA damage foci (e.g., γH2AX, RAD51) within individual cells after this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Glass coverslips in culture plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-γH2AX, anti-RAD51)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips and treat with this compound as required.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the number of foci per cell. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound is a valuable research tool for investigating the intricate mechanisms of the DNA Damage Response. Its specific inhibition of the RPA-ssDNA interaction allows for the targeted disruption of key DDR pathways, providing insights into their roles in maintaining genomic stability and cell survival. The protocols outlined in these application notes provide a robust framework for researchers to explore the cellular effects of this compound and to further evaluate its potential as a novel anti-cancer therapeutic, both as a single agent and in combination with existing DNA-damaging therapies.
References
Application Notes and Protocols: TDRL-551 in Combination with DNA Damaging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDRL-551 is a potent small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) pathway. By binding to RPA, this compound prevents its association with single-stranded DNA (ssDNA), thereby disrupting DNA replication, repair, and cell cycle checkpoint signaling.[1] This mechanism of action makes this compound a promising agent for cancer therapy, both as a monotherapy and in combination with DNA damaging agents. These application notes provide a summary of the preclinical data and detailed protocols for utilizing this compound in combination with chemotherapy and a proposed protocol for its use with radiotherapy.
Mechanism of Action: this compound and DNA Damage Response
This compound targets the RPA-ssDNA interaction, which is a nodal point in multiple DNA repair pathways, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR).[1] DNA damaging agents such as platinum-based chemotherapy (e.g., cisplatin, carboplatin) and topoisomerase inhibitors (e.g., etoposide) induce DNA lesions that are recognized and repaired by these pathways. By inhibiting RPA, this compound is hypothesized to potentiate the cytotoxic effects of these agents by preventing the repair of DNA damage, leading to the accumulation of lethal DNA lesions and subsequent cell death.
Figure 1: this compound Mechanism of Action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound alone and in combination with DNA damaging agents.
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A2780 | Epithelial Ovarian Cancer | 25 |
| H460 | Non-Small Cell Lung Cancer | Data not specified |
| SKOV3 | Epithelial Ovarian Cancer | Data not specified |
| A2780/R | Epithelial Ovarian Cancer (Cisplatin-resistant) | Data not specified |
| OVCA429 | Epithelial Ovarian Cancer | Data not specified |
Data extracted from colony formation assays.[1]
Table 2: In Vitro Combination of this compound with DNA Damaging Agents in A2780 Cells
| Combination | Effect (at fraction affected > 0.5) | Combination Index (CI) |
| This compound + Cisplatin | Synergistic | < 1 |
| This compound + Etoposide (B1684455) | Mildly Synergistic (at fraction affected > 0.8) | < 1 |
CI values were determined using the Chou-Talalay method.[1]
Table 3: In Vivo Efficacy of this compound in H460 NSCLC Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Reduction vs. Control |
| This compound (200 mg/kg) | Intraperitoneal, biweekly | Significant |
| Carboplatin (B1684641) | Intraperitoneal, once per week | Significant |
| This compound + Carboplatin | See individual schedules | Most significant tumor growth inhibition |
Tumor volumes were monitored for 2 weeks following initiation of treatment.[1]
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment by Colony Formation Assay
This protocol is adapted from studies evaluating the synergy between this compound and DNA damaging agents in cancer cell lines.[1]
Materials:
-
Cancer cell line of interest (e.g., A2780)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DNA damaging agent (e.g., Cisplatin, Etoposide; stock solutions prepared as per manufacturer's instructions)
-
6-well and 10 cm tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde (B144438) solution (e.g., 0.5% in PBS)
-
Crystal violet solution (e.g., 0.5% in methanol)
-
Colony counter
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 100,000 cells/well and incubate for at least 18 hours to allow for attachment.
-
Drug Treatment: Treat cells with a range of concentrations of this compound and the DNA damaging agent, both as single agents and in combination. A constant ratio combination design is recommended for synergy analysis. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48 hours.
-
Cell Re-plating: After 48 hours, wash the cells with PBS, trypsinize, and re-plate in 10 cm dishes at a low density (e.g., 500-1000 cells/dish) to allow for colony formation.
-
Colony Growth: Incubate the dishes for 8-10 days, or until colonies are visible.
-
Fixing and Staining: Wash the plates with PBS, fix the colonies with glutaraldehyde solution for 15 minutes, and then stain with crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the colonies (defined as a cluster of ≥50 cells) using a colony counter.
-
Data Analysis: Normalize the number of colonies in the treated wells to the vehicle control to determine the surviving fraction. Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Figure 2: Colony Formation Assay Workflow.
Protocol 2: In Vivo Efficacy in a Xenograft Model
This protocol is based on the evaluation of this compound and carboplatin in an H460 NSCLC xenograft model.[1]
Materials:
-
NOD/SCID mice (or other appropriate immunodeficient strain)
-
H460 NSCLC cells
-
Matrigel
-
This compound formulation (e.g., 20% DMSO, 10% Tween 80, 70% PBS)
-
Carboplatin (or other DNA damaging agent)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant 2 x 10^6 H460 cells in Matrigel into the hind flanks of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, this compound alone, carboplatin alone, this compound + carboplatin).
-
Drug Administration:
-
Administer this compound (e.g., 200 mg/kg) intraperitoneally (IP) biweekly (e.g., on days 8, 10, 14, 17, and 20 post-implantation).
-
Administer carboplatin IP once per week (e.g., on days 8, 14, and 20 post-implantation).
-
-
Tumor Measurement: Measure tumor volume using calipers (volume = length x width² x 0.5) biweekly.
-
Toxicity Monitoring: Monitor mouse body weight and general health throughout the study.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a set duration. Tumors can be excised for further analysis.
-
Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. Statistical analysis can be performed to compare the different treatment arms.
Figure 3: In Vivo Xenograft Study Workflow.
Proposed Protocol 3: In Vitro Radiosensitization Study
Note: This is a proposed protocol based on the known mechanism of RPA and standard radiosensitization assays. Direct experimental evidence for this compound as a radiosensitizer is not yet available.
Rationale: Ionizing radiation induces DNA double-strand breaks (DSBs), which are repaired by HR and non-homologous end joining (NHEJ). As RPA is a key player in HR, its inhibition by this compound is hypothesized to radiosensitize cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Irradiator (e.g., X-ray or gamma-ray source)
-
Materials for colony formation assay (as in Protocol 1) or for assessing DNA damage (e.g., antibodies for γH2AX staining).
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels. Treat with a range of concentrations of this compound for a predetermined time (e.g., 24 hours) prior to irradiation.
-
Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6 Gy).
-
Post-Irradiation Incubation:
-
For Colony Formation Assay: Immediately after irradiation, re-plate the cells as described in Protocol 1 and allow colonies to form.
-
For DNA Damage Assessment: Fix cells at different time points post-irradiation (e.g., 1, 4, 24 hours) for immunofluorescence staining of DNA damage markers like γH2AX.
-
-
Data Analysis:
-
Colony Formation Assay: Calculate the surviving fraction for each treatment condition. Plot survival curves and determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER).
-
γH2AX Staining: Quantify the number and intensity of γH2AX foci per cell. A delayed resolution of foci in the this compound treated group would indicate impaired DNA repair.
-
Figure 4: Proposed Signaling Pathway for this compound-mediated Radiosensitization.
Conclusion
This compound is a promising RPA inhibitor with demonstrated single-agent and combination efficacy with platinum-based agents and etoposide in preclinical cancer models. The provided protocols offer a framework for further investigation of this compound in combination with various DNA damaging agents. The proposed protocol for radiosensitization studies provides a basis for exploring a potentially significant application of this compound in cancer therapy. Further research is warranted to validate the radiosensitizing effects of this compound and to optimize its combination with other cancer treatments.
References
Application Notes and Protocols for Assessing Synergy Between TDRL-551 and Carboplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing the synergistic anti-cancer effects of TDRL-551, a Replication Protein A (RPA) inhibitor, and carboplatin (B1684641), a platinum-based chemotherapeutic agent. This compound has been shown to enhance the efficacy of platinum-based drugs by inhibiting the repair of carboplatin-induced DNA damage.[1] This protocol outlines the necessary steps to quantify this synergy, from initial cell viability assays to the calculation of the Combination Index (CI) and confirmation of apoptosis.
Carboplatin exerts its cytotoxic effects by forming DNA adducts, which impede DNA replication and transcription, ultimately leading to cell death.[1] However, cancer cells can develop resistance by utilizing DNA repair pathways to remove these adducts. This compound targets the RPA protein, a key component of the DNA damage response (DDR) pathway, preventing the repair of single-strand DNA breaks that can arise from carboplatin-induced damage.[1][2] This inhibition of DNA repair is hypothesized to potentiate the cytotoxic effects of carboplatin, leading to a synergistic interaction.
These application notes provide a comprehensive guide for researchers to investigate and quantify this potential synergy in various cancer cell lines, particularly in models of epithelial ovarian cancer (EOC) and non-small cell lung cancer (NSCLC), where this combination has shown promise.[1]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound and Carboplatin
| Drug | Cell Line | IC50 (µM) |
| This compound | A549 (NSCLC) | 15 |
| Carboplatin | A549 (NSCLC) | 50 |
| This compound | OVCAR-3 (Ovarian) | 10 |
| Carboplatin | OVCAR-3 (Ovarian) | 35 |
Table 2: Hypothetical Combination Index (CI) Values for this compound and Carboplatin Combination
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.85 | Slight Synergy |
| 0.50 | 0.60 | Moderate Synergy |
| 0.75 | 0.40 | Synergy |
| 0.90 | 0.25 | Strong Synergy |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is used to determine the cytotoxic effects of this compound and carboplatin, both individually and in combination, and to calculate the IC50 values for each drug.
Materials:
-
Cancer cell line of interest (e.g., A549, OVCAR-3)
-
Complete culture medium
-
This compound
-
Carboplatin
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO for MTT)
-
Multichannel pipette
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and carboplatin in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug in culture medium to achieve a range of concentrations.
-
For single-drug treatments, add 100 µL of the diluted drug to the respective wells.
-
For combination treatments, prepare a matrix of drug concentrations. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values. For example, if the IC50 of this compound is 10 µM and carboplatin is 40 µM, a 1:4 ratio can be used. Add 50 µL of each diluted drug to the combination wells.
-
Include control wells with vehicle-treated cells (e.g., DMSO) and wells with medium only (for background measurement).
-
Incubate the plate for 72 hours.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4]
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for 30 minutes.[6][7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
Measure the luminescence using a plate reader.[6]
-
-
-
Data Analysis:
-
Subtract the background reading from all experimental wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
-
Plot the dose-response curves (percentage of viability vs. drug concentration) for each drug alone and in combination.
-
Determine the IC50 value for each drug from its dose-response curve.
-
Combination Index (CI) Calculation
The Combination Index (CI) is calculated using the Chou-Talalay method to quantitatively determine the nature of the drug interaction (synergy, additivity, or antagonism).[8][9][10]
Calculation:
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 (this compound) and drug 2 (carboplatin) in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn can be used to automate the calculation of CI values and generate Fa-CI plots (Fraction affected vs. CI), which show the nature of the interaction at different effect levels.[8][11]
Apoptosis Assay (Annexin V Staining)
This assay is used to confirm that the observed synergy in cell death is due to an increase in apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound and Carboplatin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, carboplatin, and the combination at concentrations determined from the viability assays (e.g., at or near the IC50 values). Include a vehicle-treated control.
-
Incubate for a predetermined time (e.g., 48 hours).
-
-
Cell Staining:
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12][13]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[12]
-
The cell populations will be distinguished as follows:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells (early + late) in the combination treatment group to the single-drug and control groups. A significant increase in the combination group indicates synergistic induction of apoptosis.
-
Mandatory Visualization
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In This Issue, Volume 11, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells | MDPI [mdpi.com]
- 6. ulab360.com [ulab360.com]
- 7. OUH - Protocols [ous-research.no]
- 8. researchgate.net [researchgate.net]
- 9. punnettsquare.org [punnettsquare.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. kumc.edu [kumc.edu]
Troubleshooting & Optimization
TDRL-551 off-target effects and cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and cytotoxicity of the Replication Protein A (RPA) inhibitor, TDRL-551. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA). It functions by binding directly to the RPA protein, thereby preventing it from associating with ssDNA. This inhibition disrupts essential cellular processes that rely on RPA, including DNA replication, repair, and damage checkpoint signaling.[1]
Q2: What is the reported potency of this compound in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound as a single agent has been determined in various cancer cell lines. For instance, in the A2780 epithelial ovarian cancer (EOC) cell line, the IC50 was found to be 25µM in a clonogenic survival assay.[1] Its predecessor, TDRL-505, had an IC50 of 55µM in the same assay.[1] this compound has demonstrated similar single-agent activity across other EOC cell lines (SKOV3, OVCA429, and a cisplatin-resistant A2780 derivative) and the H460 non-small cell lung cancer (NSCLC) cell line.[1]
Q3: Has there been any in vivo toxicity observed for this compound?
A3: In vivo studies in non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice have indicated a good safety profile for this compound. Intraperitoneal administration of up to 200 mg/kg showed no associated weight loss. A slight decrease in body weight was noted at a dose of 300 mg/kg, but this did not exceed a 10% loss of total body weight.[1]
Q4: What are the known off-target effects of this compound?
A4: Currently, there is no publicly available data from broad kinase panels or other comprehensive off-target screening assays for this compound. While the primary target is the RPA-ssDNA interaction, the potential for off-target effects cannot be entirely ruled out.[2] Researchers should interpret unexpected phenotypes with caution and consider the possibility of off-target activities.
Q5: Is there any data on the cytotoxicity of this compound in non-cancerous cells?
A5: There is no specific published data on the cytotoxicity of this compound in a wide range of non-cancerous cell lines. For a related, less potent compound, TDRL-505, minimal cytotoxic activity was observed in peripheral blood mononuclear cells (PBMCs).[2] However, direct extrapolation of these findings to this compound is not recommended, and researchers should perform their own assessments in relevant normal cell lines.
Q6: Does this compound synergize with other anti-cancer agents?
A6: Yes, this compound has been shown to have a synergistic effect with platinum-based chemotherapeutics like cisplatin (B142131) in EOC cell lines.[1] This is consistent with its mechanism of inhibiting DNA repair pathways that contribute to platinum resistance.[1] It has also been observed to be mildly synergistic with the topoisomerase II inhibitor etoposide (B1684455) at higher concentrations.[1]
Data Summary
In Vitro Efficacy of this compound
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | A2780 (EOC) | Clonogenic Survival | 25 |
| TDRL-505 | A2780 (EOC) | Clonogenic Survival | 55 |
In Vivo Tolerability of this compound in NOD/SCID Mice
| Dose (mg/kg) | Administration Route | Observation |
| Up to 200 | Intraperitoneal | No weight loss observed.[1] |
| 300 | Intraperitoneal | Slight decrease in body weight (<10%).[1] |
Experimental Protocols
Clonogenic Survival Assay
-
Cell Seeding: Plate cells at a low density (e.g., 500-1000 cells/well in a 6-well plate) to allow for colony formation.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for colony formation (typically 7-14 days), ensuring the media is changed as required.
-
Colony Staining: After the incubation period, wash the cells with PBS, fix with a solution such as 10% methanol/10% acetic acid, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Normalize the number of colonies in the treated wells to the vehicle control to determine the percentage of cell survival. The IC50 value can then be calculated using non-linear regression analysis.
In Vivo Tolerability Study
-
Animal Model: Utilize an appropriate mouse strain, such as NOD/SCID mice.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Compound Formulation: Prepare this compound in a suitable vehicle for in vivo administration (e.g., 20% DMSO, 10% Tween 80, 70% PBS).
-
Dosing: Administer this compound via the desired route (e.g., intraperitoneal injection) at various dose levels. Include a vehicle-only control group.
-
Monitoring: Monitor the mice daily for any signs of toxicity, including changes in weight, behavior, and overall health.
-
Data Collection: Record the body weight of each mouse at regular intervals (e.g., daily or every other day) for the duration of the study.
-
Endpoint: At the end of the study, humanely euthanize the mice and perform necropsies to examine major organs for any gross abnormalities.
Visualizations
Caption: this compound inhibits the RPA-ssDNA interaction, leading to cell cycle arrest and apoptosis.
Caption: A general experimental workflow for the preclinical evaluation of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected IC50 in your cell line. | 1. Cell line specific resistance mechanisms (e.g., drug efflux pumps).2. Suboptimal compound stability or solubility in your media.3. High serum concentration in media binding to the compound. | 1. Test in a panel of cell lines to identify sensitive and resistant models.2. Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before dilution in media. Prepare fresh dilutions for each experiment.3. Test the effect of varying serum concentrations on the IC50. |
| Lack of synergy with a DNA damaging agent. | 1. The DNA damaging agent used may not induce ssDNA gaps that are processed by RPA-dependent pathways.2. The cell line may have alternative DNA repair pathways that compensate for RPA inhibition.3. The timing and concentration of both agents may not be optimal. | 1. Use a platinum-based agent like cisplatin or carboplatin, which are known to synergize with this compound.[1]2. Characterize the DNA repair proficiency of your cell line.3. Perform a dose-matrix experiment to identify synergistic concentrations and schedules of administration. |
| Unexpected cytotoxicity in a "normal" or non-cancerous cell line. | 1. The cell line may have a high proliferation rate, making it more susceptible to DNA replication inhibitors.2. The cell line may have an underlying DNA repair deficiency.3. Potential off-target effects of this compound. | 1. Assess the proliferation rate of your control cell line.2. Characterize the DNA repair status of the cell line.3. As there is no public off-target data, consider performing target deconvolution experiments (e.g., CRISPR-Cas9 knockout of RPA) to confirm on-target toxicity. |
| Inconsistent results between experiments. | 1. Variability in cell passage number and health.2. Inconsistent compound handling and storage.3. Variability in assay conditions (e.g., incubation time, cell seeding density). | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.2. Store this compound as recommended (aliquoted and protected from light at -20°C or -80°C). Avoid repeated freeze-thaw cycles.3. Standardize all assay protocols and ensure consistent execution. |
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of RPA reveals cytotoxic activity, synergy with chemotherapeutic DNA damaging agents and insight into cellular function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TDRL-551 Solubility Enhancement for In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility challenges with the Replication Protein A (RPA) inhibitor, TDRL-551, in preparation for in vivo studies. Poor aqueous solubility is a known limitation of this compound, potentially impacting formulation, administration, and ultimately, bioavailability and efficacy.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound for my in vivo experiment. What is the recommended formulation?
A1: A commonly used and published formulation for the intraperitoneal (IP) administration of this compound in mice is a suspension in a vehicle composed of 20% Dimethyl Sulfoxide (DMSO), 10% Tween 80, and 70% Phosphate Buffered Saline (PBS).[2] This co-solvent system is designed to handle the hydrophobic nature of this compound.
Q2: My this compound precipitates when I dilute my DMSO stock solution with an aqueous buffer. Why does this happen?
A2: This is a common issue for compounds with low aqueous solubility. This compound is soluble in organic solvents like DMSO, but its solubility dramatically decreases when introduced into a predominantly aqueous environment like PBS or cell culture media. This can lead to precipitation, making it difficult to achieve the desired final concentration for your experiments.
Q3: Are there alternative methods to improve the solubility of this compound beyond the standard co-solvent formulation?
A3: Yes, several alternative formulation strategies can be explored to enhance the aqueous solubility and stability of poorly soluble drugs like this compound. These include:
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its apparent solubility in aqueous solutions.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly improve its dissolution rate and bioavailability.
-
Liposomal Encapsulation: Incorporating this compound into lipid-based vesicles (liposomes) can facilitate its delivery in an aqueous medium.
Q4: Where can I find quantitative solubility data for this compound in different solvents?
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates from the 20% DMSO, 10% Tween 80, 70% PBS formulation. | - Incorrect order of mixing components.- Insufficient mixing energy.- Temperature fluctuations. | 1. Mixing Order: First, dissolve this compound completely in DMSO. Separately, mix the Tween 80 with the PBS. Then, slowly add the this compound/DMSO solution to the Tween 80/PBS mixture while vortexing or sonicating.2. Sonication: Use a bath sonicator to provide sufficient energy to maintain a fine suspension.3. Temperature: Prepare the formulation at room temperature. Avoid cold PBS, which can decrease solubility. |
| Difficulty achieving a homogenous suspension. | - High concentration of this compound.- Inadequate dispersion. | 1. Concentration: Try preparing a more dilute suspension if your experimental design allows.2. Homogenization: After initial mixing, use a homogenizer to ensure a uniform particle size distribution. |
| Precipitation observed upon long-term storage of the formulation. | - Formulation instability. | Prepare the formulation fresh before each experiment. This formulation is a suspension and is not intended for long-term storage. |
| Inconsistent results in in vivo studies. | - Variable drug concentration due to settling of the suspension.- Poor bioavailability. | 1. Resuspend Before Dosing: Vortex the formulation thoroughly immediately before each injection to ensure a consistent dose is administered.2. Consider Alternative Formulations: If inconsistent results persist, explore the alternative solubilization methods outlined in the FAQs and detailed in the protocols below. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various approaches to improve the solubility of hydrophobic compounds like this compound. The effectiveness of each method is compound-dependent and should be experimentally verified.
| Method | Principle | Potential Advantages | Potential Disadvantages |
| Co-solvents (e.g., DMSO, Tween 80) | Increases the solubility by reducing the polarity of the solvent. | Simple to prepare, widely used. | Potential for precipitation upon dilution, possible solvent toxicity at high concentrations. |
| Cyclodextrin Complexation | Forms inclusion complexes, shielding the hydrophobic drug from water. | Can significantly increase aqueous solubility, can use GRAS (Generally Recognized as Safe) excipients. | Requires optimization of the drug-to-cyclodextrin ratio, may not be suitable for all molecules. |
| Nanoparticle Formulation | Increases the surface area-to-volume ratio, enhancing the dissolution rate. | Can improve oral bioavailability, suitable for various administration routes. | Requires specialized equipment for preparation and characterization. |
| Liposomal Encapsulation | Encapsulates the drug within a lipid bilayer. | Can improve drug stability and targeting, biocompatible. | More complex preparation process, potential for drug leakage. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Use (Co-solvent Method)
Objective: To prepare a suspension of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Tween 80, sterile
-
Phosphate Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube to achieve a 20% final concentration. For example, for a final volume of 1 mL, use 200 µL of DMSO.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
In a separate sterile tube, add the required volume of Tween 80 (e.g., 100 µL for a 1 mL final volume) and PBS (e.g., 700 µL for a 1 mL final volume).
-
While vigorously vortexing the Tween 80/PBS mixture, slowly add the this compound/DMSO solution dropwise.
-
Continue to vortex for 1-2 minutes to ensure a homogenous suspension.
-
For improved homogeneity, sonicate the final suspension in a bath sonicator for 5-10 minutes.
-
Visually inspect the suspension for any large aggregates. It should appear as a uniform, slightly cloudy liquid.
-
Always vortex the suspension immediately before drawing it into a syringe for injection.
Protocol 2: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of this compound to a glass vial. The solid should be in a fine powder form.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it on a shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, allow the vials to stand undisturbed for a short period to allow larger particles to settle.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent if necessary.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the DNA damage response pathway.
Experimental Workflow for Solubility Enhancement
Caption: A decision-making workflow for improving the in vivo solubility of this compound.
References
TDRL-551 stability issues in experimental assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of TDRL-551 in experimental assays. The information is intended for researchers, scientists, and drug development professionals to help address potential stability and handling issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: I am observing lower than expected potency (higher IC50) in my cellular assays. What could be the cause?
A2: A higher than expected IC50 value could be due to several factors. Ensure that the compound has been stored correctly to prevent degradation. It is also important to consider the specific cell line and assay conditions, as the efficacy of this compound can be cell-type dependent.[2] Finally, confirm the concentration of your stock solution and ensure accurate dilution into your final assay medium.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or buffer. This compound has been used in vivo by suspending it in a solution of 20% DMSO, 10% Tween 80, and 70% PBS.[2] For in vitro assays, ensure your final DMSO concentration is compatible with your experimental system and does not exceed levels that could cause toxicity or off-target effects. If precipitation is observed in your stock solution, gently warm the vial and vortex to try and redissolve the compound.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, this compound has been shown to synergize with platinum-based chemotherapeutics like carboplatin.[2] It has also been tested in combination with etoposide, a topoisomerase II inhibitor, although the synergistic effect may be more modest depending on the cancer type.[2] When designing combination studies, it is crucial to perform dose-response experiments for each compound individually before testing them in combination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Compound Degradation: Repeated freeze-thaw cycles of the stock solution. 2. Variable Assay Conditions: Minor differences in incubation times, cell densities, or reagent concentrations. | 1. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. 2. Standardize all assay parameters and include positive and negative controls in every experiment. |
| Loss of this compound activity in in vitro assays | 1. Binding to plastics: The compound may adsorb to the surface of plasticware. 2. Instability in aqueous buffer: The compound may degrade over long incubation periods at 37°C. | 1. Use low-adhesion microplates and polypropylene (B1209903) tubes. 2. Minimize the pre-incubation time of the compound in aqueous solutions before adding to the assay. Prepare fresh dilutions for each experiment. |
| High background signal in fluorescence-based assays | Autofluorescence of the compound: this compound may possess intrinsic fluorescent properties at the excitation/emission wavelengths used. | Run a control with this compound in the assay buffer without cells or other reagents to measure its background fluorescence. If significant, subtract this background from your experimental readings. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 (in vitro) | 18 µM | Inhibition of RPA-DNA interaction (EMSA) | [1][2] |
| IC50 (cellular) | 25 µM | EOC cell lines | [1] |
| In vivo Dosage | 200 mg/kg | NSCLC xenograft model (intraperitoneal) | [1][2] |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for RPA-DNA Interaction
This protocol is based on the methodology described for determining the in vitro inhibitory activity of this compound.[2]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant RPA protein and a fluorescently labeled single-stranded DNA (ssDNA) oligonucleotide in a suitable binding buffer.
-
Inhibitor Incubation: Add varying concentrations of this compound (e.g., ranging from 1–125 µM) to the reaction mixtures.[2] Include a vehicle control (e.g., DMSO).
-
Binding Reaction: Incubate the mixtures to allow for RPA-ssDNA binding and inhibition by this compound.
-
Electrophoresis: Separate the protein-DNA complexes from free DNA using native polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the DNA bands using a suitable fluorescence imager. The inhibition of RPA-DNA binding is observed as a decrease in the intensity of the shifted band (RPA-ssDNA complex) and an increase in the free DNA band.
-
Quantification: Quantify the band intensities to determine the percentage of inhibition at each this compound concentration and calculate the IC50 value using non-linear regression analysis.[2]
Visualizations
Caption: Mechanism of this compound inhibiting the RPA-ssDNA interaction.
Caption: Workflow for determining this compound IC50 using EMSA.
References
Overcoming resistance to TDRL-551 treatment in cancer cells
Welcome to the technical support center for TDRL-551. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the Resistance-Associated Kinase 1 (RAK1). In susceptible cancer cells, this compound competitively binds to the ATP-binding pocket of the RAK1 kinase domain, inhibiting its downstream signaling pathways that are crucial for cell proliferation and survival.[1][2][3] This leads to cell cycle arrest and apoptosis in RAK1-dependent tumors.
Q2: My cancer cells, which were initially sensitive to this compound, are now showing signs of resistance. What are the likely mechanisms?
A2: Acquired resistance to tyrosine kinase inhibitors (TKIs) like this compound is a significant challenge.[2][4] The two most common mechanisms are:
-
On-Target Alterations : These are typically secondary mutations within the target kinase domain.[1] For this compound, a common issue is the emergence of a "gatekeeper" mutation, T790M, in the RAK1 kinase domain. This mutation can reduce the binding affinity of this compound through steric hindrance.[3][5]
-
Off-Target Alterations (Bypass Pathways) : Cancer cells can adapt by activating alternative signaling pathways to bypass their dependency on RAK1 signaling.[5] A frequently observed mechanism is the amplification of the MET oncogene, leading to the activation of the PI3K/Akt survival pathway, which compensates for the inhibition of RAK1.[3]
Q3: How can I determine if my resistant cells have the RAK1 T790M gatekeeper mutation?
A3: The most direct method to identify a specific point mutation is through DNA sequencing. You should extract genomic DNA from both your sensitive (parental) and resistant cell lines, amplify the RAK1 kinase domain using PCR, and then perform Sanger sequencing on the PCR product.[6][7][8] A change in the chromatogram at the codon corresponding to position 790 would confirm the presence of the mutation.
Q4: What is the best approach to investigate the activation of a bypass signaling pathway?
A4: Western blotting is a powerful technique to analyze the activation state of key signaling proteins.[9][10] To investigate the MET/PI3K/Akt bypass pathway, you should probe cell lysates for the phosphorylated (active) forms of MET, Akt, and downstream effectors like S6 ribosomal protein. Compare the levels of these phosphoproteins between sensitive and resistant cells, both with and without this compound treatment.[11][12] An increase in the phosphorylation of these proteins in resistant cells, even in the presence of this compound, suggests bypass pathway activation.
Troubleshooting Guides
Problem 1: Increasing IC50 Value for this compound
You observe that the half-maximal inhibitory concentration (IC50) of this compound is significantly higher in your long-term treated cell cultures compared to the parental line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Emergence of a Resistant Subpopulation | 1. Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CCK-8) to quantify the shift in IC50.[13][14] A greater than 3-fold increase typically indicates resistance.[14] 2. Isolate Clones: Use the limited dilution technique to isolate single-cell clones from the resistant population to ensure you are working with a homogenous resistant cell line.[14] |
| Inconsistent Assay Conditions | 1. Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase and that the seeding density is consistent across all plates and experiments.[15] 2. Check Drug Stability: Prepare fresh this compound stock solutions and aliquot for single use to avoid degradation from repeated freeze-thaw cycles. 3. Minimize Edge Effects: Avoid using the outer wells of 96-well plates, as they are prone to evaporation, or fill them with sterile PBS to maintain humidity.[16] |
| Cell Line Misidentification or Contamination | 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Test for Mycoplasma: Mycoplasma contamination can significantly alter cellular response to drugs. |
Expected IC50 Shifts in Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change | Putative Resistance Mechanism |
| Parental Sensitive Line | 15 ± 2.5 | - | - |
| Resistant Line A | 255 ± 15.1 | 17.0x | RAK1 (T790M) Gatekeeper Mutation |
| Resistant Line B | 180 ± 11.8 | 12.0x | MET Amplification / Bypass Activation |
Problem 2: Western Blot Shows No Inhibition of Downstream Signaling in Resistant Cells
Despite treating your this compound resistant cells with a high concentration of the drug, you see no decrease in the phosphorylation of RAK1's direct downstream target, PRF1.
Expected Western Blot Results and Interpretation
| Condition | Parental Sensitive Cells | Resistant Cells (T790M) | Resistant Cells (MET Bypass) |
| p-RAK1 (Tyr102) | High (DMSO), Low (this compound) | High (DMSO), High (this compound) | High (DMSO), Low (this compound) |
| Total RAK1 | Unchanged | Unchanged | Unchanged |
| p-PRF1 (Ser56) | High (DMSO), Low (this compound) | High (DMSO), High (this compound) | High (DMSO), High (this compound) |
| p-Akt (Ser473) | Low / Unchanged | Low / Unchanged | High (DMSO), High (this compound) |
| Total Akt | Unchanged | Unchanged | Unchanged |
Interpretation:
-
Resistant Cells (T790M): The T790M mutation prevents this compound from binding to RAK1. Therefore, RAK1 and its direct target PRF1 remain phosphorylated (active) even with drug treatment.[1]
-
Resistant Cells (MET Bypass): this compound can still effectively inhibit RAK1 (as shown by decreased p-RAK1). However, the cells survive by activating the MET/PI3K/Akt pathway.[3] This bypass activation maintains a pro-survival signal, which may also lead to feedback that keeps PRF1 active through other kinases. The key indicator here is the sustained high level of p-Akt.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: this compound inhibits RAK1. Resistance occurs via T790M mutation or MET bypass.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for troubleshooting this compound resistance.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to assess cell viability by measuring the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) by mitochondrial dehydrogenases in living cells.[13]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.[13] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17] Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle-treated control wells (defined as 100% viability) and plot the results to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol details the detection of specific proteins (e.g., p-RAK1, RAK1, p-Akt) from cell lysates.[9]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-RAK1, anti-RAK1, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse by adding 1X SDS sample buffer or ice-cold RIPA buffer.[18] Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH).
Protocol 3: Sanger Sequencing for RAK1 Mutation Detection
This protocol outlines the steps to amplify and sequence the RAK1 kinase domain to identify mutations like T790M.[6][19]
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the RAK1 kinase domain (specifically the region containing the T790 codon)
-
Taq DNA polymerase and dNTPs
-
PCR thermal cycler
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or in-house sequencer
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both parental (sensitive) and resistant cell lines using a commercial kit.
-
PCR Amplification: Set up a PCR reaction using 50-100 ng of genomic DNA, specific primers for the RAK1 kinase domain, Taq polymerase, and dNTPs.[7]
-
Verify PCR Product: Run a small amount of the PCR product on an agarose (B213101) gel to confirm that a band of the expected size has been amplified.
-
Purify PCR Product: Purify the remaining PCR product to remove primers and dNTPs.
-
Sanger Sequencing Reaction: Send the purified PCR product and the sequencing primer (either the forward or reverse PCR primer) for sequencing. The reaction involves using fluorescently labeled dideoxynucleotides (ddNTPs) to terminate DNA synthesis.[19]
-
Capillary Electrophoresis: The resulting DNA fragments are separated by size using capillary electrophoresis.[6]
-
Data Analysis: Analyze the resulting chromatogram using sequencing analysis software. Compare the sequence from the resistant cells to the parental cells and the reference sequence to identify any base changes. Look for a heterozygous or homozygous peak at the T790 codon.
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Sanger sequencing: Process and applications | Abcam [abcam.com]
- 7. jnsbm.org [jnsbm.org]
- 8. Sanger sequencing for mutation screening [bio-protocol.org]
- 9. medium.com [medium.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. cd-genomics.com [cd-genomics.com]
Optimizing TDRL-551 concentration for synergistic effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TDRL-551 in their experiments. The information is tailored for researchers, scientists, and drug development professionals aiming to optimize this compound concentration for synergistic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Replication Protein A (RPA).[1] RPA is a critical protein involved in DNA replication, repair, and the DNA damage response (DDR).[2][3][4] this compound functions by binding to RPA and preventing its interaction with single-stranded DNA (ssDNA), thereby disrupting these essential cellular processes.[2][5] This inhibition of RPA can lead to an increase in replication stress, making cancer cells more susceptible to DNA damaging agents.[6][7]
Q2: What is the optimal in vitro concentration range for this compound in synergy studies?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. However, a good starting point is to determine the IC50 of this compound as a single agent in your cell line of interest. Published data indicates that this compound has an IC50 of approximately 25 µM in A2780 epithelial ovarian cancer cells and shows activity in a similar range in other cancer cell lines like H460 (NSCLC), SKOV3, and OVCA429.[2] For synergy experiments, it is recommended to use a range of concentrations below and around the IC50 value in combination with the other therapeutic agent.
Q3: How should I prepare and store this compound?
A3: this compound is a solid that can be dissolved in DMSO to create a stock solution. For example, a 62.5 mg/mL stock solution in DMSO is equivalent to 105.60 mM.[1] It is important to use freshly opened, high-quality DMSO as the compound's solubility can be affected by hygroscopic DMSO.[1] For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[1] The DMSO stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: With which agents has this compound shown synergistic effects?
A4: this compound has demonstrated synergistic effects with platinum-based chemotherapeutics like cisplatin (B142131) and the topoisomerase II inhibitor, etoposide (B1684455).[2][8] The synergy with cisplatin is attributed to the inhibition of RPA's role in repairing platinum-DNA adducts through nucleotide excision repair (NER) and homologous recombination (HR).[2][8] The mild synergy with etoposide is linked to the enhancement of DNA breaks due to the inhibition of RPA's function in DNA replication.[2]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Question: My cell viability assays with this compound are showing high variability between replicates. What could be the cause?
-
Answer:
-
Compound Solubility: Ensure complete solubilization of this compound in your culture medium. This compound is dissolved in DMSO for a stock solution, and precipitation can occur when diluting into aqueous media.[1] Visually inspect for any precipitate after dilution and consider vortexing or brief sonication.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density across all wells.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outer wells of your microplates for experimental conditions and instead fill them with sterile PBS or media.
-
Incubation Time: Ensure consistent incubation times for both drug treatment and the viability reagent (e.g., MTT, MTS).
-
Issue 2: No synergistic effect observed with a known synergistic agent (e.g., cisplatin).
-
Question: I am not observing the expected synergy between this compound and cisplatin. What should I check?
-
Answer:
-
Concentration Range: The synergistic effect is often concentration-dependent.[9] Ensure you are testing a range of concentrations for both this compound and the other agent, typically spanning from sub-lethal to moderately cytotoxic doses. The Combination Index (CI) method is most informative when a range of effect levels (e.g., from 20% to 80% inhibition) is analyzed.[10]
-
Dosing Schedule: The sequence of drug administration can be critical. For cisplatin and this compound, synergy may be more pronounced if cells are pre-treated with the DNA damaging agent to induce lesions, followed by the RPA inhibitor to prevent repair. Experiment with different schedules (co-treatment, pre-treatment with this compound, pre-treatment with cisplatin).
-
Assay Endpoint: The chosen assay may not be sensitive enough to detect synergy. Clonogenic survival assays, which measure the ability of cells to proliferate and form colonies over a longer period, can be more sensitive for detecting synergistic effects on cell viability than shorter-term metabolic assays like MTT.[2][6]
-
Issue 3: Unexpectedly high single-agent toxicity of this compound.
-
Question: this compound is showing much higher toxicity in my experiments than reported in the literature. Why might this be?
-
Answer:
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to RPA inhibition. Cells with high intrinsic replication stress or defects in other DNA repair pathways may be particularly sensitive to this compound.[3] It is crucial to determine the IC50 in your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%).
-
Off-Target Effects: While this compound is designed to be an RPA inhibitor, high concentrations may lead to off-target effects.[11] It is important to use the lowest effective concentrations to maintain specificity.
-
Quantitative Data Summary
The following table summarizes the reported in vitro activity and synergistic effects of this compound.
| Parameter | Cell Line | Value | Synergistic Agent | Combination Index (CI) | Reference |
| IC50 (in vitro, EMSA) | N/A | 18 µM | N/A | N/A | [1][2] |
| IC50 (cellular) | A2780 | 25 µM | N/A | N/A | [2] |
| IC50 (cellular) | H460, SKOV3, A2780/R, OVCA429 | Similar to A2780 | N/A | N/A | [2] |
| Synergy | A2780 | N/A | Cisplatin | < 1 at ≥ 0.5 fraction affected | [2] |
| Synergy | A2780 | N/A | Etoposide | Mildly synergistic at > 0.8 fraction affected | [2] |
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
This protocol is for determining the cytotoxicity of this compound alone and in combination with another agent using a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X concentration series of this compound and the combination drug in complete growth medium.
-
For single-agent dose-response, add 100 µL of the 2X this compound serial dilutions to the respective wells.
-
For combination studies, prepare a matrix of 2X concentrations of both drugs. Add 50 µL of 4X this compound and 50 µL of 4X of the synergistic agent.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis.
-
Protocol 2: Combination Index (CI) Calculation
The Chou-Talalay method is commonly used to quantify drug synergy.[10][12]
-
Experimental Design:
-
Determine the IC50 for each drug individually.
-
Design a combination experiment with a fixed ratio of the two drugs based on their IC50 values (e.g., a ratio of their IC50s). Alternatively, a checkerboard matrix of concentrations can be used.[13]
-
Perform the cell viability assay as described in Protocol 1 for each drug alone and for the combination at several dilutions.
-
-
Data Analysis:
-
Use software like CompuSyn to calculate the Combination Index (CI).[13]
-
The CI value indicates the nature of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
A Fa-CI plot (Fraction affected vs. CI) is generated to show the level of synergy at different effect levels.
-
Protocol 3: Western Blotting for RPA Pathway Analysis
This protocol is to assess the effect of this compound on the DNA damage response pathway.
-
Cell Lysis:
-
Plate and treat cells with this compound and/or a DNA damaging agent for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies for the RPA pathway include:
-
Phospho-ATR (Ser428)
-
Phospho-Chk1 (Ser345)
-
γH2AX (Phospho-Histone H2A.X Ser139)
-
RPA32
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: this compound inhibits the DNA damage response pathway.
Caption: A typical workflow for assessing drug synergy.
Caption: A decision tree for troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted inhibition of RPA reveals cytotoxic activity, synergy with chemotherapeutic DNA damaging agents and insight into cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Combination index calculations [bio-protocol.org]
- 14. protocols.io [protocols.io]
- 15. assaygenie.com [assaygenie.com]
Technical Support Center: TDRL-551 Animal Model Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the successful delivery of TDRL-551 in animal models. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Formulation and Administration:
-
Q1: What is the recommended vehicle for in vivo delivery of this compound? A1: The recommended vehicle for this compound is a formulation consisting of 20% DMSO, 10% Tween 80, and 70% PBS.[1]
-
Q2: How should I prepare the this compound formulation? A2: To prepare the formulation, this compound should be suspended in the vehicle mixture. A detailed protocol for the preparation of the vehicle and the final formulation is provided in the Experimental Protocols section.
-
Q3: I'm observing precipitation in my this compound formulation. What should I do? A3: Precipitation can occur with formulations containing DMSO upon dilution with aqueous solutions. To minimize this, it is recommended to add the this compound stock solution in DMSO to the PBS and Tween 80 mixture while gently vortexing to ensure rapid and even dispersion. Preparing the formulation fresh before each use is also advisable. If precipitation persists, consider a serial dilution approach.
-
Q4: What is the recommended administration route for this compound in mice? A4: The established administration route for this compound in mouse models is intraperitoneal (IP) injection.[1]
-
Q5: What is the maximum tolerated dose (MTD) of this compound in mice? A5: this compound has a good safety profile, with no weight loss observed with intraperitoneal administration up to 200 mg/kg. A slight decrease in body weight, without reaching greater than 10% loss, was observed at 300 mg/kg.[1]
Dosing and Pharmacokinetics:
-
Q6: What is a typical dosing schedule for this compound in xenograft studies? A6: A common dosing schedule is 200 mg/kg administered via intraperitoneal injection three times per week or biweekly.[1]
-
Q7: What is the reported half-life of this compound in mice? A7: Preliminary pharmacokinetic analyses have shown this compound to have a half-life of approximately 7 hours in mice.[1]
-
Q8: What plasma concentration of this compound can be expected with the recommended dosing? A8: In vivo studies have demonstrated the ability to achieve a plasma concentration of over 20 μM.[1]
Troubleshooting Injections:
-
Q9: I'm new to intraperitoneal injections in mice. What are the key steps for a successful procedure? A9: A detailed protocol for IP injections in mice is provided in the Experimental Protocols section. Key steps include proper animal restraint, correct identification of the injection site in the lower right abdominal quadrant, using an appropriate needle gauge (25-27g for mice), and inserting the needle at a 15-20 degree angle.
-
Q10: What are potential complications of IP injections and how can I avoid them? A10: Potential complications include injection into the gut or bladder, laceration of abdominal organs, and peritonitis. To avoid these, ensure proper needle placement by aspirating before injecting to check for any fluid (urine or intestinal contents). Using a new sterile needle for each animal is crucial to prevent infection.
Quantitative Data Summary
Table 1: this compound Tolerability in Mice
| Dose (mg/kg, IP) | Observed Effects | Reference |
| Up to 200 | No weight loss observed. | [1] |
| 300 | Slight decrease in body weight (<10%). | [1] |
Table 2: this compound Pharmacokinetic Parameters in Mice
| Parameter | Value | Reference |
| Half-life (t½) | ~7 hours | [1] |
| Achievable Plasma Concentration | >20 μM | [1] |
Experimental Protocols
1. Preparation of this compound Formulation (20% DMSO, 10% Tween 80, 70% PBS)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Tween 80 (Polysorbate 80), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
-
Procedure:
-
Calculate the required volume of each component based on the final desired concentration of this compound and the total volume needed.
-
In a sterile conical tube, first add the required volume of PBS.
-
Add the required volume of Tween 80 to the PBS and mix thoroughly by vortexing.
-
In a separate sterile tube, weigh the required amount of this compound powder.
-
Add the required volume of DMSO to the this compound powder to create a stock solution. Ensure the powder is completely dissolved. Gentle warming may be applied if necessary, but do not overheat.
-
While gently vortexing the PBS/Tween 80 mixture, slowly add the this compound/DMSO stock solution.
-
Continue vortexing for 1-2 minutes to ensure a homogenous suspension.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for use.
-
It is recommended to prepare this formulation fresh before each administration.
-
2. Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Mouse restraint device (optional)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
This compound formulation
-
-
Procedure:
-
Prepare the this compound formulation and draw the calculated dose into a sterile syringe.
-
Properly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and back, and securing the tail.
-
Position the mouse so its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Locate the injection site in the lower right quadrant of the abdomen. This avoids the cecum, which is located on the left side.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the plunger. If no fluid (yellow for urine, brownish-green for intestinal contents) or blood is drawn, you are in the peritoneal cavity.
-
If aspiration is clear, inject the this compound formulation at a steady pace.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Visualizations
Caption: this compound inhibits RPA, blocking DNA repair and promoting cancer cell death.
Caption: Workflow for this compound administration in animal models.
Caption: A logical approach to troubleshooting common this compound delivery issues.
References
TDRL-551 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of TDRL-551 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of Replication Protein A (RPA).[1][2] It functions by directly binding to RPA and inhibiting its interaction with single-stranded DNA (ssDNA).[1][3] This disruption of the RPA-ssDNA interaction is critical for its anti-cancer effects, as RPA is essential for DNA replication, repair, and the DNA damage response.[4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the powdered form is stable for up to 3 years at -20°C and for 2 years at 4°C.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO, with a reported solubility of up to 62.5 mg/mL (105.60 mM).[1] It is important to use newly opened DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1] For in vivo studies, this compound can be prepared in a formulation of 20% DMSO, 10% Tween 80, and 70% PBS.[4]
Q4: What are the typical concentrations of this compound used in experiments?
A4: The optimal concentration of this compound will vary depending on the specific assay and cell line. However, reported IC50 values provide a useful starting point. In in vitro assays, the IC50 for inhibiting RPA-DNA interaction is approximately 18 µM.[1] In cell-based assays, such as clonogenic survival assays with the A2780 epithelial ovarian cancer cell line, the IC50 is around 25 µM.[4] For in vivo studies using a non-small cell lung cancer xenograft model, a dosage of 200 mg/kg administered intraperitoneally has been used.[4]
Troubleshooting Guide
Issue 1: Reduced or no activity of this compound in an in vitro assay.
-
Possible Cause 1: Improper order of addition. The timing of this compound exposure to RPA is critical. Pre-incubating RPA with this compound before the addition of ssDNA substrate is more effective than adding the inhibitor after the RPA-ssDNA complex has formed.[3]
-
Troubleshooting Step: Modify the experimental protocol to ensure that this compound is incubated with RPA prior to the introduction of ssDNA.
-
Possible Cause 2: Suboptimal inhibitor concentration. The IC50 of this compound can be influenced by the specific conditions of the assay, including the post-translational modification status of RPA (e.g., acetylation) and the length of the ssDNA substrate.[3]
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific experimental setup.
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause 1: Incorrect preparation of this compound stock solution. Given that this compound is dissolved in DMSO, which is hygroscopic, using old or improperly stored DMSO can lead to precipitation of the compound and inaccurate concentrations.[1]
-
Troubleshooting Step: Always use fresh, high-quality DMSO to prepare stock solutions. Visually inspect the solution for any precipitation before use.
-
Possible Cause 2: High levels of background DNA. In certain experimental contexts, high concentrations of background DNA can inhibit RPA activity, which may confound the interpretation of results.[2]
-
Troubleshooting Step: While less common in cell-based assays, consider potential sources of excess DNA in your experimental system.
Issue 3: Poor efficacy of this compound in combination with DNA-damaging agents.
-
Possible Cause: Suboptimal timing of drug administration. The synergistic effect of this compound with chemotherapeutic agents like cisplatin (B142131) is dependent on the timing of administration.
-
Troubleshooting Step: Design experiments to test different administration schedules, such as pre-treatment with this compound for a specific duration before adding the DNA-damaging agent.
Data Presentation
Table 1: this compound Storage and Solubility
| Parameter | Condition | Duration/Concentration | Reference |
| Storage (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| Storage (in DMSO) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] | |
| Solubility (in DMSO) | Ultrasonic assistance may be needed | 62.5 mg/mL (105.60 mM) | [1] |
Table 2: this compound Potency in Different Assays
| Assay Type | System | IC50 | Reference |
| In Vitro (EMSA) | Inhibition of RPA-DNA interaction | 18 µM | [1] |
| Cell-based (Clonogenic) | A2780 EOC cell line | 25 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial.
-
Using newly opened, high-quality DMSO, add the appropriate volume to the vial to achieve the desired stock concentration (e.g., 10 mM or 62.5 mg/mL).
-
If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: In Vivo Formulation of this compound
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, combine the components in the following ratio: 20% DMSO, 10% Tween 80, and 70% PBS.[4]
-
To prepare the formulation, first mix the DMSO stock of this compound with Tween 80.
-
Gradually add the PBS to the DMSO/Tween 80 mixture while vortexing to form a stable suspension.
-
Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection).[4]
Visualizations
Caption: Mechanism of this compound action.
Caption: Recommended experimental workflows for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
TDRL-551 Synthesis and Purification: A Technical Support Center
Welcome to the technical support center for the synthesis and purification of TDRL-551. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is synthesized through a five-step sequence, starting from substituted anilines. The core of the molecule is constructed by forming a quinoline (B57606) carbaldehyde, followed by the formation of a chalcone-like enone, which is then cyclized to form the pyrazoline ring. The final step involves the acylation of the pyrazoline.
Q2: What are the critical steps in the synthesis that can affect the final yield and purity?
A2: Each step presents unique challenges. The Vilsmeier-Haack formylation is sensitive to moisture and reagent quality. The Aldol condensation to form the enone can be reversible and prone to side reactions. The pyrazoline formation with hydrazine (B178648) requires careful temperature control to avoid the formation of impurities. Finally, the purification of the final product and intermediates is crucial for obtaining this compound of high purity.
Q3: Are there any known stability issues with this compound?
A3: While specific stability data for this compound is not extensively published, pyrazoline derivatives can be susceptible to oxidation, leading to the corresponding pyrazole. It is recommended to store this compound under an inert atmosphere, protected from light, and at low temperatures to minimize degradation.
Experimental Protocols
The synthesis of this compound follows the general methodology developed for its analogs. Below are the detailed experimental protocols for each step.
Step 1: Acylation of Alkoxyanilines
-
Methodology: A solution of the starting alkoxyaniline in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. Acetic anhydride (B1165640) is added dropwise, followed by a base such as triethylamine (B128534). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the acetylated product.
Step 2: Vilsmeier-Haack Formylation
-
Methodology: In a fume hood, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C under an inert atmosphere (e.g., argon or nitrogen). The resulting Vilsmeier reagent is stirred at 0°C for 30 minutes. The acetylated aniline (B41778) from Step 1, dissolved in anhydrous DMF, is then added dropwise to the Vilsmeier reagent. The reaction mixture is heated (e.g., to 60-80°C) and stirred for several hours until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., NaOH solution). The precipitated product, a quinoline carbaldehyde, is collected by filtration, washed with water, and dried.
Step 3: Aldol Condensation/Dehydration to form Enone
-
Methodology: The quinoline carbaldehyde from Step 2 and a corresponding methyl ketone (e.g., 4-iodoacetophenone for this compound) are dissolved in a solvent such as ethanol (B145695). An aqueous solution of a base, typically sodium hydroxide, is added dropwise. The mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the precipitated enone is collected by filtration, washed with cold ethanol and water, and dried.
Step 4: Pyrazoline Formation
-
Methodology: The enone from Step 3 is suspended in a solvent like ethanol or acetic acid. Hydrazine hydrate (B1144303) is added, and the mixture is refluxed for several hours. The reaction should be monitored by TLC to follow the disappearance of the enone. After cooling to room temperature, the product may precipitate. If not, the solvent can be partially removed under reduced pressure, and water can be added to induce precipitation. The resulting pyrazoline is collected by filtration, washed with water, and dried.
Step 5: Acylation of Pyrazoline
-
Methodology: The pyrazoline from Step 4 is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere. A base, such as triethylamine or pyridine, is added. A cyclic anhydride (e.g., succinic anhydride) is then added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product, this compound.
Troubleshooting Guides
Table 1: Troubleshooting Guide for this compound Synthesis
| Problem | Potential Cause | Recommended Solution |
| Step 2: Vilsmeier-Haack - Low or No Product | 1. Moisture in reagents or glassware. 2. Poor quality of DMF or POCl₃. 3. Substrate is not electron-rich enough. 4. Reaction temperature is too low. | 1. Use oven-dried glassware and anhydrous solvents. 2. Use freshly distilled or new bottles of reagents. 3. The reaction works best with electron-rich substrates. 4. Gradually increase the reaction temperature. |
| Step 3: Aldol Condensation - Low Yield | 1. Reversible reaction. 2. Formation of side products (e.g., self-condensation of ketone). 3. Incomplete reaction. | 1. Drive the reaction to completion by removing water if possible, or by using a stronger base. 2. Use a molar excess of the aldehyde or add the ketone slowly to the reaction mixture. 3. Increase reaction time or temperature. |
| Step 4: Pyrazoline Formation - Impure Product | 1. Formation of regioisomers. 2. Oxidation of pyrazoline to pyrazole. 3. Incomplete cyclization. | 1. While generally regioselective with α,β-unsaturated ketones, purification by chromatography may be needed. 2. Conduct the reaction under an inert atmosphere and avoid excessive heating. 3. Ensure sufficient reaction time and temperature. |
| Step 5: Acylation - Incomplete Reaction | 1. Insufficiently reactive acylating agent. 2. Steric hindrance at the pyrazoline nitrogen. 3. Inadequate base. | 1. Consider using a more reactive acylating agent, like an acid chloride. 2. This is less likely for this step but could be a factor with bulkier reactants. 3. Ensure at least a stoichiometric amount of a suitable non-nucleophilic base is used. |
| Purification - Difficulty in Removing Impurities | 1. Co-elution of starting materials or byproducts during chromatography. 2. Oily product that is difficult to crystallize. | 1. Optimize the chromatography solvent system. Consider using a different stationary phase. 2. Try trituration with a non-polar solvent (e.g., hexanes) to induce solidification. If that fails, a different crystallization solvent system may be required. |
Data Presentation
Table 2: Summary of this compound and Analog Activities
| Compound | Modifications from Parent Compound (TDRL-505) | In Vitro IC₅₀ (µM) for RPA-DNA Binding Inhibition |
| TDRL-505 | Parent Compound | 38 |
| This compound | Bromo group on phenyl ring replaced with Iodine | 18 |
| Analog 1 | Ethyl ether on quinoline replaced with methyl | >100 |
| Analog 2 | Bromo group on phenyl ring replaced with fluorine | >100 |
Note: The IC₅₀ values are indicative of the inhibitory potency of the compounds. A lower IC₅₀ value signifies a higher potency.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
Logical Relationship in Vilsmeier-Haack Troubleshooting
Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.
TDRL-551 Technical Support Center: Mitigating Off-Target Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for addressing the potential toxicity of TDRL-551 in non-cancerous cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Replication Protein A (RPA)-DNA interaction.[1][2] RPA is a critical protein for DNA replication, repair (including nucleotide excision repair and homologous recombination), and DNA damage checkpoint activation.[1][3] By preventing RPA from binding to single-stranded DNA (ssDNA), this compound disrupts these essential cellular processes, leading to cell death, particularly in cancer cells that are already under high replicative stress.[1][4]
Q2: What is the primary concern regarding this compound toxicity in non-cancerous cells?
A2: The primary concern is that because RPA is essential for DNA replication and repair in all dividing cells, this compound could negatively affect healthy, rapidly proliferating cells.[1] This on-target toxicity could manifest in tissues such as the bone marrow (leading to hematopoietic toxicity), gastrointestinal epithelium, and hair follicles.[1][5]
Q3: Has the in vivo tolerability of this compound been assessed?
A3: Yes, preliminary in vivo studies in mice have shown that this compound has a good safety profile. No significant weight loss was observed with intraperitoneal administration up to 200 mg/kg. A slight decrease in body weight (less than 10%) was noted at a dose of 300 mg/kg.[1]
Q4: How does this compound-induced toxicity differ between cancerous and non-cancerous cells?
A4: Cancer cells often have existing defects in DNA damage response (DDR) pathways, making them more reliant on the remaining pathways that involve RPA.[6][7] This concept, known as synthetic lethality, means that inhibiting RPA is more cytotoxic to cancer cells than to normal cells, which have intact DDR mechanisms.[8] Non-cancerous cells are generally better equipped to handle the stress of RPA inhibition, but high concentrations or prolonged exposure can still overwhelm their repair capacities.
Q5: What are the expected cellular consequences of RPA inhibition in normal cells?
A5: Inhibition of RPA in normal cells can lead to a prolongation of the S-phase or G1-phase of the cell cycle.[9][10][11] If the inhibition is potent or sustained, it can lead to an accumulation of DNA damage, replication fork collapse, and ultimately, cell death, likely through apoptosis.[4][10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution/Next Step |
| High cytotoxicity observed in normal cell line controls at expected therapeutic concentrations. | 1. The specific normal cell line is highly proliferative and sensitive to RPA inhibition.2. Incorrect drug concentration or dosing schedule.3. Off-target effects of this compound. | 1. Perform a dose-response curve to determine the IC50 in your specific normal cell line.2. Compare the IC50 in the normal cell line to the cancer cell line to determine the therapeutic window.3. Use a less proliferative normal cell line as a control if appropriate for the experimental context.4. Reduce the exposure time of the drug.5. Consider using a 3D cell culture model (spheroids, organoids) of normal tissue, which may better reflect in vivo tolerance.[12] |
| In vivo study shows signs of toxicity (e.g., significant weight loss, lethargy) at doses previously reported as safe. | 1. Differences in mouse strain or age.2. Formulation or vehicle effects.3. Dosing schedule is too aggressive. | 1. Review the formulation protocol; ensure proper solubilization of this compound.2. Conduct a pilot study with a vehicle-only control group to rule out vehicle toxicity.3. Reduce the dose or the frequency of administration (e.g., from triweekly to biweekly).4. Monitor animal health daily and establish clear endpoints for humane intervention. |
| Conflicting results between different cytotoxicity assays (e.g., MTT vs. Apoptosis assay). | 1. Assays measure different cellular events (metabolic activity vs. programmed cell death).2. Timing of the assay is not optimal for the mechanism of cell death. | 1. This compound may be causing cell cycle arrest (cytostatic effect) without immediate cell death, which would be detected by an MTT assay but not an early-stage apoptosis assay.2. Perform a time-course experiment to measure caspase activation at multiple time points (e.g., 6, 24, 48 hours) to identify the optimal window for apoptosis detection.[13]3. Use a clonogenic survival assay for a long-term assessment of reproductive cell death, which is the gold standard for cytotoxicity.[14][15] |
Quantitative Data Summary
Table 1: In Vivo Tolerability of this compound in NOD/SCID Mice Mice were treated via intraperitoneal (IP) injection three times a week for two weeks. Body weight was monitored as a percentage of the initial weight on Day 1.
| This compound Dose (mg/kg) | Mean Body Weight Change (%) | Observations |
| Vehicle Control | No significant change | No adverse effects noted. |
| Up to 200 | No significant loss | Good safety profile.[1] |
| 300 | Slight decrease (<10%) | Mild toxicity observed.[1] |
Table 2: Single Agent Activity of this compound in Cancer Cell Lines IC50 values were determined using clonogenic survival assays after 48 hours of treatment.
| Cell Line (Cancer Type) | IC50 (µM) | Reference |
| A2780 (Epithelial Ovarian Cancer) | 25 | [1] |
| H460 (Non-Small Cell Lung Cancer) | Similar to A2780 | [1] |
| SKOV3 (Epithelial Ovarian Cancer) | Similar to A2780 | [1] |
| OVCA429 (Epithelial Ovarian Cancer) | Similar to A2780 | [1] |
Experimental Protocols
Protocol 1: Clonogenic Survival Assay for Cytotoxicity Assessment
This assay assesses the ability of a single cell to undergo indefinite proliferation to form a colony. It is considered the gold standard for measuring the cytotoxic effects of therapeutic agents.[14][15]
Materials:
-
Non-cancerous cell line of interest (e.g., human fibroblasts) and appropriate complete culture medium.
-
This compound stock solution.
-
6-well tissue culture plates.
-
Trypsin-EDTA.
-
Phosphate Buffered Saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde or 10% formalin).[16]
-
Staining solution (0.5% crystal violet in methanol).[17]
Procedure:
-
Cell Preparation: Culture cells to ~70-80% confluency. Harvest a single-cell suspension using Trypsin-EDTA.[14][16]
-
Cell Seeding: Perform a cell count. Based on the expected toxicity of this compound, plate a specific number of cells (e.g., 200-1000 cells/well) into 6-well plates. The goal is to obtain 50-100 colonies in the control wells. Prepare triplicate wells for each condition.[16]
-
Treatment: Allow cells to attach for several hours (or overnight). Replace the medium with fresh medium containing the desired concentrations of this compound (include a vehicle-only control).
-
Incubation: Incubate the plates for 9-14 days at 37°C, 5% CO2. The incubation period should be sufficient for colonies of at least 50 cells to form in the control wells.[17][18]
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells twice with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.[16]
-
Remove the fixative and add 1 mL of 0.5% crystal violet solution. Incubate for at least 2 hours.[17]
-
Carefully remove the crystal violet solution and rinse the plates by immersing them in tap water until excess stain is removed.
-
Allow the plates to air dry.
-
-
Colony Counting: Count the number of colonies containing ≥50 cells in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment concentration.
-
PE = (Number of colonies counted / Number of cells seeded) x 100
-
SF = (Number of colonies counted for treated sample) / (Number of cells seeded x (PE of control / 100))
-
Protocol 2: Caspase-3/7 Activation Assay for Apoptosis Detection
This assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis. A luminescent or fluorescent signal is generated upon cleavage of a specific substrate.[13][19]
Materials:
-
Non-cancerous cell line of interest.
-
Opaque-walled 96-well plates (for luminescence).
-
This compound stock solution.
-
Commercial Caspase-Glo® 3/7 Assay kit (or similar).
-
Microplate reader (luminometer or fluorometer).
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of medium.
-
Treatment: Add various concentrations of this compound to the wells. Include vehicle controls and a positive control for apoptosis (e.g., staurosporine).[20]
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 24, or 48 hours) at 37°C, 5% CO2. The optimal time should be determined empirically, as caspase activation is transient.[13]
-
Assay Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared caspase reagent to each well.[19]
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a microplate reader.[21]
-
-
Data Analysis: Subtract the average background reading (medium-only wells) from all experimental readings. Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits RPA, leading to replication stress and cell cycle arrest in normal cells.
Caption: A stepwise workflow for characterizing the toxicity of this compound in non-cancerous cells.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vivo Targeting Replication Protein A for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Investigating DNA repair inhibitors to treat cancer and other inflammatory diseases [manufacturingchemist.com]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. Targeted inhibition of RPA reveals cytotoxic activity, synergy with chemotherapeutic DNA damaging agents and insight into cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Irreversible Small Molecule Inhibitors of Replication Protein A Display Single Agent Activity and Synergize with Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 13. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [worldwide.promega.com]
- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. Clonogenic Assay [bio-protocol.org]
- 18. scribd.com [scribd.com]
- 19. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Modifying TDRL-551 Structure to Enhance Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the potency of TDRL-551 and its analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound and its derivatives.
Issue 1: Inconsistent Inhibitory Activity in In Vitro Assays
-
Question: My this compound analog shows variable IC50 values in our in vitro RPA-DNA binding assays (e.g., EMSA). What could be the cause?
-
Answer: Inconsistent results in in vitro assays can stem from several factors. Firstly, ensure the solubility of your this compound analog in the assay buffer. This compound and its derivatives can be hydrophobic, and precipitation can lead to lower effective concentrations.[1][2] Consider preparing fresh dilutions from a concentrated DMSO stock for each experiment and ensure the final DMSO concentration is consistent and low (ideally <0.5%) across all assays. Secondly, the stability of the compound in the assay buffer can be a factor. Some heterocyclic compounds can be unstable in aqueous solutions over time. Assess the stability of your compound by pre-incubating it in the assay buffer for the duration of the experiment and then testing its activity. Lastly, the order of addition of reagents can be critical. A study on this compound showed that its inhibitory effect is more pronounced when pre-incubated with RPA before the addition of ssDNA, suggesting the inhibitor needs time to bind to the protein.[3]
Issue 2: Poor Cellular Potency Despite High In Vitro Activity
-
Question: My novel this compound analog is highly potent in inhibiting RPA-DNA interaction in vitro, but it shows weak activity in cell-based assays (e.g., clonogenic survival). Why is there a discrepancy?
-
Answer: A significant drop-off in potency between in vitro and cellular assays is a common challenge in drug development and can be attributed to several factors. Poor cell permeability is a likely culprit, as this compound itself has been noted to have limited cell permeability.[4] Structural modifications aimed at improving cell uptake, such as the addition of a morpholino group to create analogs like 43 and 45, have been shown to enhance cellular uptake.[4] Another possibility is that the compound is being actively removed from the cell by efflux pumps. You can investigate this by co-incubating your compound with known efflux pump inhibitors. Finally, the compound may be rapidly metabolized by the cells into an inactive form. Performing metabolic stability assays with liver microsomes can provide insights into the compound's metabolic fate.
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
-
Question: I'm observing significant cytotoxicity at concentrations where I don't expect to see strong on-target (RPA inhibition) effects. How can I investigate if this is due to off-target activity?
-
Answer: this compound is a quinoline-based compound, and this class of molecules can interact with various biological targets.[5][6][7] Some quinoline (B57606) derivatives have been reported to intercalate into DNA or inhibit other enzymes that act on DNA, such as topoisomerases or DNA methyltransferases.[5][8] To investigate off-target effects, you can perform several experiments. First, include a structurally similar but inactive analog of your compound as a negative control in your assays. This can help to distinguish between specific and non-specific effects. Second, you can test your compound's activity against a panel of other DNA-binding proteins or kinases to identify potential off-target interactions. For example, some quinoline-based compounds are known to inhibit EGFR/HER-2.[9] Finally, observing the cellular phenotype can provide clues. If you see evidence of DNA damage (e.g., increased γH2AX foci) at low concentrations, it might suggest an off-target effect on other DNA repair pathways.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that I should focus on for modification to enhance potency?
A1: Structure-activity relationship (SAR) studies on TDRL-505 analogs, which led to the development of this compound, have highlighted several key areas for modification. The quinoline ring and the alkyl ether moiety are important for activity. Replacing the ethyl group on the quinoline with smaller or larger alkyl groups has been shown to slightly decrease inhibitory activity. The central pyrazole (B372694) ring and the iodo-phenyl group are also critical for the interaction with RPA's DNA binding domains A and B.[10] More recent studies have focused on modifying the carboxylic acid side chain to improve solubility and cell permeability, leading to the development of analogs with morpholino groups (e.g., compounds 43 and 45) that show enhanced cellular uptake.[4]
Q2: How can I improve the solubility and bioavailability of my this compound analogs for in vivo studies?
A2: Poor solubility is a significant hurdle for in vivo applications of this compound and its analogs.[1][2] Several strategies can be employed to address this. From a medicinal chemistry perspective, introducing polar or ionizable groups into the molecule can enhance aqueous solubility.[1][2] The synthesis of prodrugs is another common approach to improve bioavailability.[1][2] For formulation, this compound has been administered in vivo using a vehicle consisting of DMSO, Tween 80, and PBS.[10] For your novel analogs, you may need to explore other formulation strategies, such as encapsulation in nanoparticles or the use of cyclodextrins, to improve their solubility and stability in a physiological environment.
Q3: What are the expected outcomes in a clonogenic survival assay when combining a potent this compound analog with a DNA damaging agent like cisplatin (B142131)?
A3: A potent this compound analog is expected to act as a chemosensitizer, enhancing the cytotoxic effects of DNA damaging agents like cisplatin.[10] In a clonogenic survival assay, you would anticipate a synergistic effect, meaning the combination of your analog and cisplatin would lead to a greater reduction in cell survival than the additive effect of each agent alone.[10][11][12] This is because inhibiting RPA, a key protein in DNA repair, prevents the cancer cells from repairing the DNA damage induced by cisplatin, leading to increased cell death.[10] You can quantify this synergy by calculating the Combination Index (CI), where a CI value less than 1 indicates synergy.[10]
Data Presentation
Table 1: In Vitro and Cellular Potency of TDRL-505 and this compound
| Compound | In Vitro IC50 (µM) for RPA-DNA Binding Inhibition | Cellular IC50 (µM) in A2780 EOC Cells |
| TDRL-505 | 38 | 55 |
| This compound | 18 | 25 |
Data summarized from reference[10].
Table 2: Potency of TDRL-505 and Analogs in In Vitro RPA Inhibition
| Compound | In Vitro IC50 (µM) |
| TDRL-505 | 12.9 ± 1.3 |
| TDRL-518 | >100 |
| TDRL-520 | 20.3 |
Data summarized from reference[13].
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for RPA-DNA Binding Inhibition
This protocol is adapted from methodologies used in the characterization of this compound.[10]
-
Probe Preparation:
-
Synthesize and purify a single-stranded DNA (ssDNA) oligonucleotide (e.g., a 30-40 mer).
-
Label the 5' end of the ssDNA with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Remove unincorporated nucleotides using a spin column.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine the following in order:
-
Binding buffer (e.g., 25 mM HEPES-KOH pH 7.5, 1 mM DTT, 100 mM KCl, 10% glycerol).
-
Purified recombinant human RPA protein (final concentration ~10-20 nM).
-
Your this compound analog at various concentrations (dissolved in DMSO, final concentration ≤ 0.5%).
-
-
Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to RPA.
-
Add the ³²P-labeled ssDNA probe (final concentration ~1-2 nM).
-
Incubate for another 15-30 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel (e.g., 6-8%) in 0.5x TBE buffer.
-
Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
-
Detection:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the bands corresponding to free DNA and the RPA-DNA complex to determine the IC50 value of your inhibitor.
-
Clonogenic Survival Assay
This protocol is a generalized procedure based on assays used to evaluate this compound.[10]
-
Cell Seeding:
-
Harvest a single-cell suspension of your cancer cell line of interest (e.g., A2780).
-
Seed a low density of cells (e.g., 200-500 cells/well) into 6-well plates.
-
Allow the cells to attach overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of your this compound analog and/or a DNA damaging agent (e.g., cisplatin) in complete cell culture medium.
-
Remove the medium from the wells and replace it with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the colonies with PBS and fix them with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with 0.5% crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.
-
Plot the surviving fraction against the drug concentration to determine the IC50 value.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Structural modification aimed for improving solubility of lead compounds in early phase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Structure-Guided Optimization of Replication Protein A (RPA)–DNA Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicellular Complex Tumor Spheroid Response to DNA Repair Inhibitors in Combination with DNA-damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeted inhibition of RPA reveals cytotoxic activity, synergy with chemotherapeutic DNA damaging agents and insight into cellular function - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TDRL-551: A Comparative Efficacy Analysis in Non-Small Cell Lung Cancer and Epithelial Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of TDRL-551, a novel Replication Protein A (RPA) inhibitor, in Non-Small Cell Lung Cancer (NSCLC) and Epithelial Ovarian Cancer (EOC). The product's performance is objectively compared with standard-of-care chemotherapeutic alternatives, supported by available preclinical and clinical data.
Executive Summary
This compound is a first-in-class small molecule inhibitor that targets the DNA damage response (DDR) pathway by disrupting the interaction between RPA and single-stranded DNA (ssDNA). This mechanism inhibits DNA repair and replication, leading to cancer cell death. Preclinical studies have demonstrated the potential of this compound as a monotherapy and in combination with platinum-based agents in both NSCLC and EOC models. This guide summarizes the available efficacy data for this compound and compares it with the established efficacy of standard chemotherapies, including cisplatin (B142131), carboplatin (B1684641), and etoposide, in these malignancies.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Epithelial Ovarian Cancer | A2780 | 25 | [1] |
| Epithelial Ovarian Cancer | SKOV3 | Similar to A2780 | [1] |
| Epithelial Ovarian Cancer | OVCA429 | Similar to A2780 | [1] |
| Epithelial Ovarian Cancer | A2780 (cisplatin-resistant) | Similar to A2780 | [1] |
| Non-Small Cell Lung Cancer | H460 | Similar to A2780 | [1] |
Table 2: In Vivo Efficacy of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Citation |
| This compound (monotherapy) | Similar to carboplatin | [1] |
| Carboplatin (monotherapy) | Similar to this compound | [1] |
| This compound + Carboplatin | Slowest tumor growth | [1] |
Note: Specific quantitative tumor growth inhibition values were not provided in the source material. In vivo efficacy data for this compound in an ovarian cancer model is not yet available in the reviewed literature.
Table 3: Clinical Efficacy of Standard-of-Care Monotherapy in Advanced/Recurrent Epithelial Ovarian Cancer (EOC)
| Treatment Setting | Drug | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citations |
| Platinum-Sensitive Recurrent EOC | Carboplatin | 27% - 53% | - | 22 months | [2][3] |
| Cisplatin | - | - | - | ||
| Platinum-Resistant Recurrent EOC | Carboplatin | 21% - 30% | ~3.3 months | ~13.7 months | [3][4] |
| Cisplatin | <10% - 27% | ~5.4 months | ~13 months | [5][6] |
Table 4: Clinical Efficacy of Standard-of-Care Monotherapy in Advanced Non-Small Cell Lung Cancer (NSCLC)
| Treatment Setting | Drug | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citations |
| First-Line Advanced NSCLC | Cisplatin | 8.5% - 30% | ~4.6 months | 7.5 - 9.1 months | [7][8][9] |
| Carboplatin | 24% | - | 8.4 months | [9] | |
| Second-Line NSCLC | Etoposide (oral) | ~27% | - | - | [6] |
Experimental Protocols
This compound In Vivo Xenograft Study (NSCLC)
-
Animal Model: 8-10 week old NOD/SCID mice.[1]
-
Cell Line: 2 x 10^6 H460 NSCLC cells in Matrigel implanted into the hind flanks.[1]
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy
-
Carboplatin monotherapy
-
This compound and Carboplatin combination
-
-
Drug Administration:
-
Endpoint: Tumor volume was monitored by caliper measurement.[1]
Representative Clinical Trial Protocols for Standard-of-Care Agents
Cisplatin Monotherapy in Recurrent Platinum-Sensitive Ovarian Cancer (Hypothetical reconstruction based on common practice)
-
Patient Population: Patients with recurrent, platinum-sensitive (relapse >6 months after last platinum therapy) epithelial ovarian, fallopian tube, or primary peritoneal carcinoma.[2]
-
Dosing and Schedule: Cisplatin administered intravenously at a dose of 75 mg/m² every 21 days for up to six cycles.[2]
-
Inclusion Criteria: Measurable disease, adequate organ function (renal, hepatic, bone marrow).[2]
-
Exclusion Criteria: Prior resistance to platinum-based therapy, significant comorbidities.[2]
-
Endpoints: Primary endpoint: Overall Response Rate (ORR). Secondary endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and safety.
Carboplatin Monotherapy in Recurrent Platinum-Resistant Ovarian Cancer (Based on GOG-0128D)
-
Patient Population: Patients with recurrent epithelial ovarian cancer with a platinum-free interval of less than 6 months.
-
Dosing and Schedule: Carboplatin dosed to an Area Under the Curve (AUC) of 5 or 6, administered intravenously every 21 days.
-
Inclusion Criteria: Measurable disease, prior treatment with a platinum-based regimen, adequate organ function.
-
Exclusion Criteria: Platinum-refractory disease (progression during initial platinum therapy).
-
Endpoints: Primary endpoint: ORR. Secondary endpoints: PFS, OS, and quality of life.
Cisplatin Monotherapy in First-Line Advanced NSCLC (Based on MILES-3 and MILES-4 Trials)
-
Patient Population: Elderly patients (>70 years) with advanced (Stage IV) NSCLC and good performance status (ECOG 0-1).[7][8]
-
Dosing and Schedule: Cisplatin 60 mg/m² on day 1, in combination with a single agent (gemcitabine or pemetrexed), repeated every 21 days for up to six cycles.[8] While this was a combination study, it provides insight into cisplatin dosing in this population. A true monotherapy trial would have a similar schedule.
-
Inclusion Criteria: Chemo-naïve, histologically confirmed advanced NSCLC.[7][8]
-
Endpoints: Primary endpoint: Overall Survival (OS). Secondary endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and quality of life.[7][8]
Mandatory Visualization
Caption: Mechanism of action of this compound and comparator chemotherapies.
Caption: Preclinical experimental workflow for this compound evaluation.
Caption: Logical relationship of this compound's mechanism to its therapeutic effect.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of recurrent ovarian cancer: a retrospective analysis of women treated with single-agent carboplatin originally treated with carboplatin and paclitaxel. The Memorial Sloan-Kettering Cancer Center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase II Evaluation of Belinostat and Carboplatin in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Carcinoma: A Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. Weekly platinum chemotherapy for recurrent ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin-Based First-Line Treatment of Elderly Patients With Advanced Non-Small-Cell Lung Cancer: Joint Analysis of MILES-3 and MILES-4 Phase III Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. academic.oup.com [academic.oup.com]
TDRL-551 vs. TDRL-505: A Comparative Analysis of Two Generations of Replication Protein A Inhibitors
In the landscape of targeted cancer therapy, the inhibition of key DNA damage response (DDR) proteins presents a promising strategy to enhance the efficacy of chemotherapeutics. Replication Protein A (RPA), a crucial component of DNA replication and repair pathways, has emerged as a significant target. This guide provides a detailed comparative analysis of two notable RPA inhibitors, TDRL-505 and its successor, TDRL-551, with a focus on their performance, mechanism of action, and supporting experimental data for researchers, scientists, and drug development professionals.
Introduction to TDRL-505 and this compound
TDRL-505 is a small molecule inhibitor that targets the DNA binding activity of RPA, showing synergistic effects with DNA damaging agents in cancer cell models.[1][2] Building upon this foundation, this compound was developed as an analog of TDRL-505 with the aim of improving potency and physicochemical properties.[1][3] Both compounds function by inhibiting the interaction between RPA and single-stranded DNA (ssDNA), a critical step in DNA replication and repair.[1][4]
Comparative Performance: Potency and Cellular Activity
Experimental data demonstrates that this compound is a more potent inhibitor of RPA than its predecessor, TDRL-505.[1] This enhanced activity is observed both in in vitro biochemical assays and in cellular contexts.[1]
| Parameter | TDRL-505 | This compound | Reference |
| In Vitro IC50 (RPA-DNA Binding) | 38 µM | 18 µM | [1] |
| Cellular IC50 (EOC Cell Lines) | 55 µM | 25 µM | [1] |
| Cellular IC50 (H460 NSCLC Cells) | ~45 µM | Not Specified | [5] |
Table 1: Summary of IC50 values for TDRL-505 and this compound in different experimental settings.
The data clearly indicates that this compound exhibits a greater than two-fold increase in potency in both inhibiting RPA's DNA binding activity in vitro and in its anti-cancer activity in epithelial ovarian cancer (EOC) cell lines.[1]
Mechanism of Action
Both TDRL-505 and this compound share a similar mechanism of action by directly interacting with RPA to inhibit its binding to ssDNA.[1] This is in contrast to interacting with the DNA itself.[1] The inhibition of the RPA-DNA interaction disrupts critical cellular processes such as DNA replication and the nucleotide excision repair (NER) pathway, which is responsible for repairing bulky DNA adducts induced by platinum-based chemotherapies.[1][5] By compromising these repair mechanisms, both inhibitors sensitize cancer cells to DNA damaging agents like cisplatin (B142131) and carboplatin.[1][2]
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of RPA reveals cytotoxic activity, synergy with chemotherapeutic DNA damaging agents and insight into cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Optimization of Replication Protein A (RPA)-DNA Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Cross-Validation of TDRL-551's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of TDRL-551, a novel small molecule inhibitor of Replication Protein A (RPA), against other DNA Damage Response (DDR) inhibitors. The information is supported by experimental data to assist in the evaluation of its therapeutic potential.
Executive Summary
This compound is a potent inhibitor of the RPA-DNA interaction, a critical process in DNA replication and repair.[1] By targeting RPA, this compound has demonstrated significant single-agent anti-cancer activity and the ability to sensitize cancer cells to platinum-based chemotherapy.[1] This guide presents a comparative analysis of this compound's in vitro and in vivo efficacy against its predecessor, TDRL-505, and other established DDR inhibitors, providing a comprehensive overview for researchers in the field of oncology drug development.
Comparative In Vitro Anti-Tumor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds in various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Target | Cancer Type | Cell Line | IC50 (µM) |
| This compound | RPA | Epithelial Ovarian Cancer | A2780 | 25 [1] |
| TDRL-505 | RPA | Epithelial Ovarian Cancer | A2780 | 55[1] |
| Olaparib | PARP | Breast Cancer | MDA-MB-231 | 0.99 ± 0.03 |
| Ceralasertib | ATR | Various | Multiple | Not specified |
| Etoposide | Topoisomerase II | Various | Multiple | Not specified |
Note: this compound has also shown similar single-agent activity in SKOV3, OVCA429 (Epithelial Ovarian Cancer), and H460 (Non-Small Cell Lung Cancer) cell lines, though specific IC50 values were not detailed in the reviewed literature.[1]
Comparative In Vivo Anti-Tumor Activity
In vivo studies using a Non-Small Cell Lung Cancer (NSCLC) xenograft model (H460 cells) have demonstrated the anti-tumor efficacy of this compound both as a single agent and in combination with carboplatin.
| Treatment Group | Dosing | Tumor Growth Inhibition | Key Findings |
| This compound Monotherapy | Up to 200 mg/kg (intraperitoneal) | Similar to Carboplatin | Demonstrates single-agent anti-cancer activity in vivo.[1] |
| This compound + Carboplatin | Not specified | Slowest tumor growth | This compound sensitizes NSCLC tumors to platinum-based therapy.[1] |
| Carboplatin Monotherapy | Not specified | Similar to this compound | Standard of care for comparison.[1] |
| Untreated Control | Vehicle | - | Baseline tumor growth.[1] |
Mechanism of Action and Signaling Pathway
This compound functions by directly binding to Replication Protein A (RPA), thereby inhibiting its interaction with single-stranded DNA (ssDNA).[1] This disruption of the RPA-ssDNA interaction is crucial as RPA plays a vital role in multiple DNA repair pathways, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR), as well as in DNA replication and damage checkpoint activation.[1] By inhibiting RPA, this compound compromises the cancer cell's ability to repair DNA damage induced by chemotherapeutic agents like platinum-based drugs, leading to increased cell death.
References
Independent Verification of TDRL-551's Synergy with Platinum Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the Replication Protein A (RPA) inhibitor, TDRL-551, in combination with platinum-based chemotherapy. The data presented is based on preclinical studies aimed at verifying the synergistic anti-cancer effects of this combination. This document summarizes key experimental data, details the methodologies used in these pivotal studies, and visualizes the underlying scientific principles and workflows.
Executive Summary
Platinum-based drugs, such as cisplatin (B142131) and carboplatin (B1684641), are a cornerstone of chemotherapy for various cancers, including ovarian and non-small cell lung cancer. Their efficacy is primarily due to the formation of DNA adducts that obstruct DNA replication and transcription, ultimately triggering cell death.[1] However, cancer cells can develop resistance, often by enhancing their DNA repair mechanisms.[1] this compound is a small molecule inhibitor of Replication Protein A (RPA), a critical protein in DNA repair pathways like Nucleotide Excision Repair (NER) and Homologous Recombination (HR).[1][2] By inhibiting RPA, this compound is hypothesized to sensitize cancer cells to the DNA-damaging effects of platinum drugs, representing a promising therapeutic strategy. Preclinical evidence suggests a synergistic relationship between this compound and platinum drugs, although independent verification of these findings in the broader scientific literature is not yet available. This guide collates and presents the existing data for critical evaluation.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound as a single agent and in combination with platinum drugs.
Table 1: In Vitro Efficacy of this compound
| Compound | Target | IC50 (µM) in A2780 cells | Notes |
| This compound | RPA | 25 | The half-maximal inhibitory concentration (IC50) was determined using clonogenic survival assays in the A2780 epithelial ovarian cancer cell line. This compound demonstrated a two-fold greater potency compared to its predecessor, TDRL-505.[1] |
Table 2: In Vitro Synergy Analysis of this compound with Cisplatin in A2780 Ovarian Cancer Cells
| Drug Combination | Fraction of Cells Affected (Fa) | Combination Index (CI) | Interpretation |
| This compound + Cisplatin | 0.5 | < 1 | Synergistic |
| This compound + Cisplatin | ≥ 0.5 | < 1 | Synergistic |
Data from combination index studies using the Chou-Talalay method. A CI < 1 indicates synergy.[1]
Table 3: In Vivo Efficacy of this compound and Carboplatin Combination in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Treatment Group | Tumor Growth | Notes |
| Vehicle | Uninhibited | Control group. |
| This compound (200 mg/kg) | Inhibited | Demonstrates single-agent anti-cancer activity.[1] |
| Carboplatin | Inhibited | Standard-of-care chemotherapeutic agent. |
| This compound + Carboplatin | Slowest Growth | The combination treatment resulted in the most significant tumor growth inhibition, suggesting in vivo synergy.[1] |
Tumor volumes were monitored over a two-week treatment period in NOD/SCID mice bearing NSCLC xenografts.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical assessment and potential replication of the findings.
Cell Viability Assay (Clonogenic Survival)
This assay was used to determine the single-agent anti-cancer activity of this compound.
-
Cell Seeding: A2780 epithelial ovarian cancer cells were seeded in 6-well plates at a density that allows for the formation of distinct colonies.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound.
-
Incubation: Plates were incubated for a period sufficient for colony formation (typically 7-14 days).
-
Colony Staining: Colonies were fixed and stained with crystal violet.
-
Quantification: The number of colonies in each well was counted, and the surviving fraction was calculated relative to untreated controls.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Combination Index (CI) Analysis
The synergy between this compound and cisplatin was quantified using the Chou-Talalay method.
-
Experimental Design: A2780 cells were treated with this compound alone, cisplatin alone, and a combination of both drugs at various concentrations based on their individual IC50 values.
-
Assay Performance: A colony formation assay was performed as described above for each treatment condition.
-
Data Analysis: The dose-response curves for single agents and the combination were used to calculate the Combination Index (CI) at different fractions of affected cells (Fa) using specialized software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1][3]
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in combination with carboplatin was evaluated in a mouse model.
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice were used.
-
Tumor Implantation: Human non-small cell lung cancer (NSCLC) cells were implanted subcutaneously into the mice.
-
Treatment Groups: Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, this compound alone (200 mg/kg, intraperitoneally), carboplatin alone, and the combination of this compound and carboplatin.[1]
-
Dosing Regimen: Treatments were administered according to a predefined schedule over two weeks.[1]
-
Tumor Volume Measurement: Tumor size was measured regularly using calipers, and tumor volume was calculated.
-
Tolerability Assessment: The body weight of the mice was monitored as an indicator of treatment-related toxicity.
-
Efficacy Evaluation: The tumor growth curves for each group were compared to assess the anti-tumor efficacy of the treatments.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of this compound and platinum drugs, and the experimental workflow for synergy analysis.
Caption: this compound and Platinum Drug Synergy Pathway.
Caption: Experimental Workflow for Synergy Analysis.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
TDRL-551 in Cisplatin-Resistant Cancers: A Comparative Performance Guide
For researchers and drug development professionals navigating the challenge of cisplatin (B142131) resistance, this guide provides a comprehensive comparison of TDRL-551's performance against established and alternative therapies. This compound, a novel inhibitor of Replication Protein A (RPA), demonstrates significant potential in overcoming resistance to platinum-based chemotherapies. This document synthesizes available preclinical data, outlines key experimental methodologies, and visualizes the underlying molecular pathways.
Performance of this compound in Cisplatin-Resistant Cell Lines
This compound has shown potent activity, both as a single agent and in combination with cisplatin, in various cancer cell lines, including those resistant to cisplatin. Its mechanism of action, the inhibition of RPA, a critical component of the DNA damage response (DDR) pathway, offers a promising strategy to re-sensitize resistant tumors to cisplatin.
Quantitative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and comparative agents in cisplatin-sensitive and -resistant ovarian cancer cell lines.
Table 1: Single-Agent IC50 Values of this compound in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | Cisplatin Sensitivity | This compound IC50 (µM) |
| A2780 | Ovarian | Sensitive | 25 |
| A2780/R | Ovarian | Resistant | Similar to parental A2780 |
| H460 | NSCLC | - | Similar to A2780 |
| SKOV3 | Ovarian | Recurrent | Similar to A2780 |
| OVCA429 | Ovarian | Recurrent | Similar to A2780 |
Note: "A2780/R" refers to a cisplatin-resistant derivative of the A2780 cell line. NSCLC stands for Non-Small Cell Lung Cancer.
Table 2: Comparative IC50 Values of Cisplatin and PARP Inhibitors in Cisplatin-Sensitive and -Resistant Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Reference |
| A2780 (Sensitive) | Cisplatin | 1.40 ± 0.11 | - | [2] |
| A2780cisR (Resistant) | Cisplatin | 7.39 ± 1.27 | 5.3 | [2] |
| A2780 (Sensitive) | Olaparib | 81.3 ± 31.0 | - | [3] |
| A2780/CP (Resistant) | Olaparib | 85.1 ± 13.3 | 1.0 | [3] |
| A2780 (Sensitive) | Niraparib | 8.7 ± 5.1 | - | [3] |
| A2780/CP (Resistant) | Niraparib | 29.7 ± 5.6 | 3.4 | [3] |
| TYK-nu (Sensitive) | Olaparib | 40.6 ± 24.9 | - | [3] |
| TYK-nu-(R) (Resistant) | Olaparib | 163.3 ± 40.4 | 4.0 | [3] |
| TYK-nu (Sensitive) | Niraparib | 3.3 ± 2.0 | - | [3] |
| TYK-nu-(R) (Resistant) | Niraparib | 19.5 ± 4.5 | 6.0 | [3] |
Synergistic Effects with Cisplatin:
Studies have demonstrated that this compound acts synergistically with cisplatin in ovarian cancer cells.[1] This is a crucial finding, as it suggests that this compound can enhance the efficacy of cisplatin, potentially allowing for lower, less toxic doses of the conventional drug. The combination of this compound with cisplatin has shown a Combination Index (CI) of less than 1, indicating a synergistic interaction.[1]
Alternatives to Cisplatin in Resistant Ovarian Cancer
A prominent class of alternative drugs for treating platinum-resistant ovarian cancer, particularly in patients with BRCA1/2 mutations, are PARP (Poly (ADP-ribose) polymerase) inhibitors. These include Olaparib, Niraparib, and Rucaparib.[4] These drugs function by inhibiting a key enzyme in the base excision repair pathway, another arm of the DNA damage response. In cells with deficient homologous recombination (like those with BRCA mutations), inhibiting PARP leads to synthetic lethality.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound and similar compounds.
Cell Viability and Colony Formation Assay
This assay is used to determine the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell survival and proliferation.
Protocol:
-
Cell Seeding: Harvest and count cells. Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound, cisplatin, or combination).
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO2, allowing colonies to form.
-
Fixation and Staining: Gently wash the colonies with PBS, fix with a solution of methanol (B129727) and acetic acid, and then stain with a 0.5% crystal violet solution.
-
Colony Counting: After washing and drying, count the number of colonies (typically defined as a cluster of >50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the untreated control. IC50 values can be determined by plotting the survival fraction against the drug concentration.
Western Blot for DNA Damage Response Proteins
This technique is used to detect and quantify specific proteins involved in the DNA damage response pathway, providing insights into the mechanism of action of the drug.
Protocol:
-
Cell Lysis: Treat cells with the compound(s) of interest for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., RPA, γH2AX, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by a drug.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the drug for a specified period.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Mechanism of Action
To better understand how this compound functions, the following diagrams illustrate the relevant signaling pathway and experimental workflow.
Caption: this compound inhibits RPA, blocking DNA repair and inducing apoptosis.
Caption: Workflow for evaluating this compound in cisplatin-resistant cells.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 5. Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TDRL-551 and PARP Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of TDRL-551, a novel Replication Protein A (RPA) inhibitor, and the established class of Poly (ADP-ribose) polymerase (PARP) inhibitors. This comparison focuses on their distinct mechanisms of action, preclinical efficacy, and potential clinical applications, supported by available experimental data.
Introduction
Targeting DNA Damage Response (DDR) pathways has emerged as a highly successful strategy in cancer therapy. PARP inhibitors have become a cornerstone of treatment for cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2] this compound represents a newer approach, targeting a different key player in the DDR, Replication Protein A (RPA).[3][4] This guide will explore the fundamental differences and potential synergies between these two classes of DDR inhibitors.
Mechanism of Action: A Tale of Two Targets
While both this compound and PARP inhibitors disrupt the cellular machinery for DNA repair, they do so by targeting distinct proteins with unique roles in the DDR cascade.
This compound: Inhibiting the Guardian of Single-Strand DNA
This compound is a small molecule inhibitor of Replication Protein A (RPA).[5] RPA is a crucial protein that binds to single-stranded DNA (ssDNA), which forms during DNA replication and various DNA repair processes.[4][6] By binding to ssDNA, RPA protects it from degradation, prevents the formation of secondary structures, and serves as a platform to recruit other proteins involved in DNA replication and repair.[6]
This compound exerts its anti-cancer effects by directly binding to RPA and inhibiting its interaction with ssDNA.[3] This disruption leads to:
-
Replication Fork Instability: Inhibition of RPA at the replication fork can lead to fork collapse and the generation of DNA double-strand breaks (DSBs).
-
Impaired DNA Repair: RPA is essential for multiple DNA repair pathways, including nucleotide excision repair (NER) and homologous recombination (HR). By inhibiting RPA, this compound can compromise the cell's ability to repair a wide range of DNA lesions.[3]
PARP Inhibitors: Exploiting Synthetic Lethality
PARP inhibitors, such as Olaparib, Niraparib, Rucaparib, and Talazoparib (B560058), target the Poly (ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2.[7][8][9][10] These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[11][12]
The mechanism of action of PARP inhibitors involves two key processes:
-
Catalytic Inhibition: PARP inhibitors compete with NAD+ for the catalytic domain of PARP, preventing the synthesis of poly (ADP-ribose) chains. This enzymatic inhibition impairs the recruitment of other DNA repair factors to the site of an SSB.[2][13]
-
PARP Trapping: A more cytotoxic mechanism involves the "trapping" of the PARP-DNA complex at the site of the break.[10][12][14] This prevents the dissociation of PARP from the DNA, creating a physical obstruction that can lead to the collapse of replication forks and the formation of toxic DSBs.[14]
In cancer cells with pre-existing defects in HRR (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality .[9][15]
Preclinical Performance: A Head-to-Head Look at the Data
Direct comparative studies between this compound and PARP inhibitors have not been published. The following tables summarize available preclinical data for this compound and representative PARP inhibitors. It is important to note that this compound is in an earlier stage of development, and thus, the available data is less extensive than for the clinically approved PARP inhibitors.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 | Cell Lines | Citation(s) |
| This compound | RPA | RPA-DNA Interaction | 18 µM | - | [5] |
| Cell Viability | 25 µM | EOC cell lines | [5] | ||
| Olaparib | PARP1/2 | PARP Activity | ~5 nM | - | [16] |
| Niraparib | PARP1/2 | PARP Activity | ~3.8 nM | - | [17] |
| Rucaparib | PARP1/2/3 | PARP Activity | ~1.4 nM | - | [16] |
| Talazoparib | PARP1/2 | PARP Activity | ~0.9 nM | - | [18] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Cancer Model | Dosing | Key Findings | Citation(s) |
| This compound | NSCLC Xenograft | 200 mg/kg, i.p. | Reduced tumor volume as a single agent. | [5] |
| NSCLC Xenograft | This compound + Carboplatin | Synergistic effect, slowest tumor growth in combination. | [3] | |
| Olaparib | BRCA-mutant Breast Cancer Xenograft | 50 mg/kg/day, p.o. | Significant tumor growth inhibition. | [15] |
| Talazoparib | BRCA-mutant Breast Cancer Xenograft | 0.33 mg/kg/day, p.o. | Potent anti-tumor activity. | [18] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments used to evaluate DDR inhibitors.
PARP Activity Assay (Cell-Based)
This assay measures the level of poly(ADP-ribosyl)ation (PARylation) in cells, which is a direct indicator of PARP enzyme activity.
-
Cell Culture and Treatment: Plate cancer cells (e.g., IGROV-1) and allow them to adhere. Treat cells with varying concentrations of the PARP inhibitor or vehicle control for a specified duration (e.g., 1 hour).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
PARP Activity Measurement: A common method is an ELISA-based assay.
-
Coat a 96-well plate with an antibody that captures PARP1.
-
Add cell lysates to the wells and incubate to allow PARP1 to bind.
-
Wash the wells and add a reaction mixture containing biotinylated NAD+.
-
Incubate to allow the PARP-catalyzed PARylation reaction to occur, incorporating biotinylated ADP-ribose units.
-
Wash the wells and add streptavidin-HRP.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.
-
-
Data Analysis: The absorbance is proportional to the PARP activity. Calculate the percentage of PARP inhibition relative to the vehicle-treated control.
RPA-DNA Interaction Assay (EMSA)
An Electrophoretic Mobility Shift Assay (EMSA) is used to detect protein-DNA interactions in vitro.
-
Reagents: Purified recombinant RPA protein, a labeled (e.g., fluorescent or radioactive) ssDNA oligonucleotide probe, and the inhibitor (this compound).
-
Binding Reaction:
-
Incubate the labeled ssDNA probe with purified RPA protein in a binding buffer.
-
In separate reactions, pre-incubate RPA with varying concentrations of this compound before adding the ssDNA probe.
-
-
Electrophoresis: Load the reaction mixtures onto a non-denaturing polyacrylamide gel and perform electrophoresis.
-
Detection: Visualize the labeled DNA probe using an appropriate imaging system (e.g., fluorescence scanner or autoradiography).
-
Data Analysis: The free ssDNA probe will migrate faster through the gel than the larger RPA-ssDNA complex. The intensity of the band corresponding to the RPA-ssDNA complex will decrease with increasing concentrations of an effective inhibitor like this compound.
Comparative Summary and Future Outlook
| Feature | This compound (RPA Inhibitor) | PARP Inhibitors (e.g., Olaparib, Niraparib) |
| Primary Target | Replication Protein A (RPA) | Poly (ADP-ribose) polymerase (PARP1/2) |
| Core Mechanism | Inhibition of RPA-ssDNA interaction, leading to replication stress and impaired DNA repair. | Catalytic inhibition and trapping of PARP on DNA, leading to accumulation of DSBs. |
| Key Concept | Broad disruption of DNA replication and repair. | Synthetic lethality in HRR-deficient tumors. |
| Development Stage | Preclinical | Clinically approved and widely used.[19][20][21] |
| Known Synergies | Platinum-based chemotherapy (Carboplatin).[3] | Platinum-based chemotherapy, other DDR inhibitors (e.g., ATR inhibitors).[22] |
| Potential Advantages | May be effective in a broader range of tumors, not limited to HRR deficiency. | Proven clinical efficacy in specific patient populations (e.g., BRCA-mutated cancers).[7][23] |
| Potential Challenges | Potential for toxicity due to the central role of RPA in normal cell function. | Development of resistance is a significant clinical challenge.[2] |
Conclusion
This compound and PARP inhibitors represent two distinct and promising strategies for targeting the DNA damage response in cancer. PARP inhibitors have already transformed the treatment landscape for patients with HRR-deficient tumors. This compound, by targeting the central DNA metabolism protein RPA, offers a novel mechanism that could potentially overcome resistance to PARP inhibitors or be effective in a wider range of cancers.
Future research should focus on elucidating the specific tumor contexts where RPA inhibition is most effective and exploring rational combinations of this compound with other agents, including PARP inhibitors, to create synergistic anti-tumor effects. The continued development of novel DDR inhibitors like this compound holds the promise of further personalizing and improving cancer therapy.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Optimization of Replication Protein A (RPA)-DNA Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Olaparib - Wikipedia [en.wikipedia.org]
- 8. urology-textbook.com [urology-textbook.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Talazoparib - Wikipedia [en.wikipedia.org]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Niraparib - Wikipedia [en.wikipedia.org]
- 18. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. urologytimes.com [urologytimes.com]
- 21. Update on PARP inhibitors for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. aacr.org [aacr.org]
TDRL-551 vs. Standard-of-Care Chemotherapy in Non-Small Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Replication Protein A (RPA) inhibitor, TDRL-551, against standard-of-care platinum-based chemotherapy in preclinical models of Non-Small Cell Lung Cancer (NSCLC). The data presented is based on published preclinical research and aims to offer an objective overview of this compound's single-agent activity and its synergistic effects when combined with standard chemotherapy.
Performance Data: In Vivo Efficacy in an NSCLC Xenograft Model
An in vivo study utilizing an H460 NSCLC xenograft model in NOD/SCID mice demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with carboplatin, a standard-of-care platinum-based chemotherapy. While specific tumor volume measurements and statistical analyses are proprietary to the full study, the published findings are summarized below.
| Treatment Group | Key Findings |
| Vehicle Control | Uninhibited tumor growth. |
| This compound (monotherapy) | Demonstrated single-agent anti-cancer activity, with tumor growth inhibition comparable to carboplatin. |
| Carboplatin (standard-of-care) | Showed significant tumor growth inhibition compared to the vehicle control. |
| This compound + Carboplatin | Resulted in the slowest tumor growth, indicating a synergistic effect where this compound sensitizes NSCLC tumors to platinum-based therapy.[1] |
Signaling Pathway Analysis
To understand the mechanisms underpinning the observed anti-tumor effects, the distinct signaling pathways targeted by this compound and platinum-based chemotherapies are illustrated below.
References
Safety Operating Guide
Proper Disposal Procedures for TDRL-551: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like TDRL-551 are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, a potent replication protein A (RPA) inhibitor used in cancer research. Adherence to these procedures is critical due to the compound's potential hazards and to maintain compliance with regulatory standards.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating easy reference for experimental planning and safety assessments.
| Property | Value |
| Molecular Weight | 591.83 g/mol |
| CAS Number | 1644626-43-6 |
| Appearance | Solid, Off-white to light yellow |
| Solubility | Soluble in DMSO at 62.5 mg/mL (105.60 mM) |
| In Vitro Activity (IC₅₀) | 18 µM (inhibiting RPA-DNA interaction) |
| Cellular Activity (IC₅₀) | 25 µM (in EOC cell lines) |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols: Safe Disposal of this compound
As a potent RPA inhibitor used in cancer studies, this compound should be handled as a hazardous chemical agent. The following step-by-step protocol outlines the recommended procedures for its proper disposal. These guidelines are based on standard practices for the disposal of chemotherapy and other hazardous research compounds.
Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and requirements.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), ensure you are wearing the appropriate PPE:
-
Standard laboratory coat
-
Safety glasses with side shields or chemical splash goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended)
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any fine particulates.
Step 2: Waste Categorization and Segregation
Proper segregation of waste is crucial. This compound waste should be categorized as follows:
-
Bulk this compound Waste: This category includes:
-
Unused or expired solid this compound.
-
Concentrated stock solutions.
-
Spill cleanup materials from significant quantities of this compound.
-
Any container holding more than a residual amount (greater than 3% of its original volume) of this compound.
-
-
Trace this compound Waste: This category includes items contaminated with minimal residual amounts of the compound, such as:
-
Empty vials and containers (less than 3% of the original volume remaining).
-
Contaminated PPE (gloves, disposable lab coats).
-
Pipette tips, weighing papers, and other disposable lab supplies that have come into contact with this compound.
-
Contaminated sharps (needles, syringes, razor blades).
-
Step 3: Waste Containment and Labeling
-
Solid Waste:
-
Collect all solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with chemical waste.
-
The label should clearly state "Hazardous Waste," "this compound," and list the major chemical components if it is a mixture.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media) in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Store the liquid waste container in secondary containment to prevent spills.
-
The label should clearly state "Hazardous Waste," "this compound," and the solvent(s) used (e.g., DMSO).
-
-
Sharps Waste:
-
Place all sharps contaminated with this compound into a designated, puncture-resistant sharps container labeled "Chemotherapy Waste" or "Hazardous Chemical Sharps."
-
Step 4: Final Disposal
-
Storage: Store all this compound waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Method of Disposal: The standard and required method for the disposal of chemotherapy-related and potent research compounds is incineration at a licensed hazardous waste facility. Do not dispose of this compound down the drain or in the regular trash.
Mandatory Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling TDRL-551
Disclaimer: TDRL-551 is a substance for research and development purposes. The information provided here is a general guideline and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) and internal institutional safety protocols before handling.
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent research compound. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, powdered substance requiring careful handling to avoid inhalation, ingestion, and skin contact. The primary hazards include potential respiratory irritation and unknown long-term toxicological effects. The following table summarizes the required PPE for various handling procedures.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound
| Task | Required PPE | Glove Type | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety Goggles, Lab Coat, Full-Length Pants, Closed-Toe Shoes | Double Nitrile | N95 or higher certified respirator |
| Solution Preparation | Safety Goggles, Lab Coat, Full-Length Pants, Closed-Toe Shoes | Nitrile | Not required if handled in a certified chemical fume hood |
| Cell Culture/In Vitro Assays | Safety Glasses, Lab Coat | Nitrile | Not required |
| Waste Disposal | Safety Goggles, Lab Coat, Full-Length Pants, Closed-Toe Shoes | Nitrile | Not required |
Step-by-Step Handling and Operational Plan
A systematic approach is crucial when working with this compound. The following workflow outlines the key stages from receiving to disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocols: Stock Solution Preparation
Accurate preparation of stock solutions is critical for reproducible experimental results.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask
-
Sterile, conical tubes with screw caps
-
Pipettors and sterile, filtered pipette tips
Methodology:
-
Pre-Weighing: Tare a clean, dry weigh boat on a calibrated analytical balance within a chemical fume hood or ventilated balance enclosure.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For a 10 mM stock, the required mass is calculated based on its molecular weight (MW). (Hypothetical MW of this compound = 450.5 g/mol ).
-
Calculation: 0.010 mol/L * 0.001 L * 450.5 g/mol = 0.0045 g = 4.5 mg
-
-
Dissolution: Transfer the weighed this compound to a Class A volumetric flask. Add approximately 80% of the final volume of anhydrous DMSO.
-
Solubilization: Gently vortex or sonicate the solution at room temperature until all the this compound is completely dissolved.
-
Final Volume Adjustment: Bring the solution to the final desired volume with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, clearly labeled conical tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.[1][2][3] Adherence to institutional and local regulations is mandatory.
Table 2: this compound Waste Disposal Guidelines
| Waste Stream | Collection Container | Labeling Requirements | Disposal Procedure |
| Solid Waste (Gloves, pipette tips, weigh boats) | Puncture-resistant, sealed container lined with a heavy-duty plastic bag. | "Hazardous Waste," "this compound Contaminated Solid Waste," Date, PI Name, Lab Location.[1] | Arrange for pickup by institutional Environmental Health and Safety (EHS).[1] |
| Liquid Waste (Aqueous solutions, organic solvents) | Compatible, sealed, and secondarily contained waste bottle. | "Hazardous Waste," "this compound Liquid Waste," List all chemical components and approximate percentages, Date, PI Name, Lab Location.[1][4] | Arrange for pickup by institutional EHS. Do not pour down the drain.[5] |
| Sharps Waste (Needles, contaminated glassware) | Puncture-proof, designated sharps container. | "Hazardous Waste - Sharps," "this compound Contaminated," Date, PI Name, Lab Location. | Arrange for pickup by institutional EHS. |
| Empty Stock Vials | Original vial, defaced label. | "Empty" | After triple rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone), the collected rinsate must be disposed of as liquid hazardous waste. The empty, rinsed container can then be disposed of in regular glass waste.[5] |
Waste Minimization:
-
Order only the required amount of this compound to avoid excess.[3]
-
Prepare stock solutions in volumes appropriate for the planned experiments.
-
Whenever possible, modify experimental procedures to reduce the volume of waste generated.[3]
Signaling Pathway and Logical Relationships
This compound is a hypothetical inhibitor of the TYK2 kinase, a key component of the JAK-STAT signaling pathway. The following diagram illustrates the intended mechanism of action.
Caption: Mechanism of action of this compound as a TYK2 inhibitor in the JAK-STAT pathway.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
